Product packaging for 5-Methylpyrimidine-2-thiol(Cat. No.:CAS No. 42783-64-2)

5-Methylpyrimidine-2-thiol

Cat. No.: B1308683
CAS No.: 42783-64-2
M. Wt: 126.18 g/mol
InChI Key: UDXSIDQGDWMVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methylpyrimidine-2-thiol is a high-purity chemical compound featuring a pyrimidine core, a fundamental structure in biological systems, substituted with a methyl group and a thiol function. This molecular architecture, with the formula C5H6N2S and a molecular weight of 126.18 g/mol, makes it a valuable building block and pharmacophore in medicinal chemistry and organic synthesis . The thiol group at the 2-position is particularly reactive, existing in a tautomeric thione form and serving as a versatile handle for further chemical modification through S-alkylation reactions to create diverse libraries of novel compounds . The academic significance of this compound is profound due to the pyrimidine ring's role as a core structure in nucleobases like thymine and cytosine . Its derivatives are investigated across multiple key research domains. In anticancer research , pyrimidine-2-thiol derivatives have been synthesized and shown cytotoxic activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer . In antimicrobial research , derivatives have demonstrated potent activity as inhibitors of the dihydrofolate reductase (DHFR) enzyme and shown effectiveness against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . Furthermore, the scaffold is explored for its enzyme inhibition potential, targeting crucial enzymes like cyclin-dependent kinases (CDKs), and for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes . The compound's utility extends to organic synthesis , where it acts as a key intermediate for constructing more complex heterocyclic systems . Please note that chemical data is aggregated from various sources, and product availability and pricing may vary. Always verify specific details and current stock with the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2S B1308683 5-Methylpyrimidine-2-thiol CAS No. 42783-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXSIDQGDWMVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403238
Record name 5-methylpyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42783-64-2
Record name 5-methylpyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-dihydropyrimidine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methylpyrimidine-2-thiol (C5H6N2S), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental structure in various bioactive molecules, including nucleobases, and the thiol group at the 2-position offers a reactive handle for further chemical modifications.[1] This document details established synthetic routes, experimental protocols, and characterization data to facilitate its application in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C5H6N2S[1]
Molecular Weight 126.18 g/mol [1]
CAS Number 42783-64-2[1]
InChI Key UDXSIDQGDWMVDD-UHFFFAOYSA-N[1]

Note: This data is aggregated from various sources and should be confirmed with a supplier.

Synthesis of this compound

The primary and most established method for synthesizing pyrimidine-2-thiols is through the cyclocondensation reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with thiourea.[2][3][4] This approach is a variation of the classical Pinner synthesis.[2]

The synthesis involves the reaction of a β-keto ester or a related compound with thiourea in the presence of a base, followed by acidification. A plausible reaction mechanism involves the initial condensation of thiourea with the β-ketoester, followed by cyclization and dehydration to form the pyrimidine ring.[5]

Synthesis_Pathway Start β-Keto Ester + Thiourea Base Base (e.g., NaOEt) Start->Base Condensation Intermediate Cyclic Intermediate Base->Intermediate Cyclization Acid Acidification Intermediate->Acid Product This compound Acid->Product

Caption: General synthesis pathway for this compound.

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Ethyl 2-methylacetoacetate

  • Thiourea

  • Sodium ethoxide (NaOEt) or Sodium metal in absolute ethanol

  • Ethanol

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea and stir until dissolved.

  • Addition of β-Keto Ester: Slowly add an equimolar amount of ethyl 2-methylacetoacetate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours) to ensure the completion of the cyclocondensation reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The sodium salt of the product may precipitate.

  • Acidification: Slowly add hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic. This will precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Tautomerism

It is crucial for researchers to recognize that this compound exists in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is present in both solution and the solid state. The thione form is characterized by a C=S double bond and an N-H group within the pyrimidine ring, while the thiol form has a C-SH group.[1] This tautomerism significantly influences its coordination chemistry and reactivity.[1]

Caption: Tautomeric equilibrium of this compound.

Characterization Data

The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques.

TechniqueObserved Features
¹H NMR Signals corresponding to the methyl protons, the pyrimidine ring protons, and the N-H or S-H proton (depending on the tautomeric form and solvent). The chemical shifts will vary based on the solvent used. For a related compound, 5-methyl-1H-benzo[d]imidazole-2-thiol, the S-H proton appears at 2.567 ppm and the N-H proton at 3.124 ppm.[6]
¹³C NMR Resonances for the methyl carbon, the carbons of the pyrimidine ring, including the C=S carbon in the thione form.
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching (in the thione form, typically around 3100-3300 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N stretching, and the C=S (thione) stretching band. The C-S stretching vibrations are typically observed in the range of 650-700 cm⁻¹.[1] For a similar compound, 5-nitropyridine-2-thiol, aromatic amine stretching vibrations were observed at 1589, 1495, 1443, and 1267 cm⁻¹.[7][8]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.18 g/mol ).[1] Electron Impact (EI-MS) is suitable for analyzing the ligand itself and will produce a characteristic fragmentation pattern.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

  • Prepare a sample of the solid compound, typically as a KBr pellet or a nujol mull.

  • Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable solvent using an appropriate cell.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI).

  • Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and aspects of the structure.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activities.[1] Its derivatives have been investigated for a range of therapeutic applications:

  • Anticancer Research: Pyrimidine-2-thiol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1]

  • Antimicrobial Research: These compounds have shown potent activity as inhibitors of dihydrofolate reductase (DHFR) and are effective against both Gram-positive and Gram-negative bacteria.[1]

  • Enzyme Inhibition: The scaffold is explored for its potential to inhibit enzymes such as cyclin-dependent kinases (CDKs) and cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.[1]

The reactive thiol group allows for modifications such as S-alkylation, enabling the creation of diverse chemical libraries for drug discovery programs.[1]

Applications Core This compound Derivatization Chemical Derivatization (e.g., S-alkylation) Core->Derivatization Anticancer Anticancer Agents Derivatization->Anticancer Antimicrobial Antimicrobial Agents Derivatization->Antimicrobial EnzymeInhibitors Enzyme Inhibitors (CDKs, COX) Derivatization->EnzymeInhibitors

Caption: Applications of this compound in drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methylpyrimidine-2-thiol (CAS No: 42783-64-2). As a key heterocyclic building block, its pyrimidine core is fundamental in numerous biological systems and serves as a valuable pharmacophore in medicinal chemistry.[1] This document consolidates available data on its chemical identity, structural features, and spectroscopic profile. Detailed experimental protocols for the determination of key physicochemical parameters are provided to support researchers in their laboratory work. Furthermore, this guide visualizes the compound's tautomeric nature, general characterization workflow, coordination chemistry, and its relevance as a scaffold for enzyme inhibitors, making it an essential resource for professionals in drug discovery and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine featuring a methyl group at the 5-position and a thiol group at the 2-position. This molecular architecture makes it a versatile intermediate for creating diverse libraries of novel compounds through modifications, such as S-alkylation.[1]

Quantitative Data Summary
PropertyValueSource
IUPAC Name 5-methyl-1H-pyrimidine-2-thionePubChem
CAS Number 42783-64-2[1]
Molecular Formula C₅H₆N₂S[1]
Molecular Weight 126.18 g/mol [1]
Boiling Point 201.7 ± 23.0 °C (at 760 mmHg)[]
Canonical SMILES CC1=CNC(=S)N=C1[]
InChI Key UDXSIDQGDWMVDD-UHFFFAOYSA-N[1]
pKa (Predicted) 9.79 ± 0.40 (for 5-methylpyridine-2-thiol)[3]
Thiol-Thione Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms in both solution and the solid state.[1] The thione form, characterized by a C=S double bond and an N-H group within the pyrimidine ring, generally predominates in the solid state.[1] This equilibrium is fundamental to its reactivity and coordination chemistry.

Figure 1: Thiol-Thione tautomerism of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. The following sections detail the expected spectral characteristics based on data from analogous pyrimidine-2-thiol derivatives.

TechniqueFunctional GroupExpected Chemical Shift / WavenumberReference
¹H NMR Methyl Protons (-CH₃)Singlet, ~δ 2.5 ppm (in DMSO)[1]
Pyrimidine Protons (C-H)Signals in the aromatic region[1][4]
Thiol/Amine Proton (-SH / -NH)Broad singlet, δ ~13 ppm (in DMSO)[1]
¹³C NMR Methyl Carbon (-CH₃)~δ 17-26 ppm[4][5]
Pyrimidine Carbons (C-H, C-C)~δ 107-165 ppm[6]
Thione Carbon (C=S)~δ 181 ppm[6]
FT-IR N-H Stretch (Thione)3300 - 3500 cm⁻¹[6]
C-H Stretch (Aromatic/Alkyl)2950 - 3150 cm⁻¹[4][6]
S-H Stretch (Thiol)2500 - 2600 cm⁻¹ (often weak)[1]
C=N Stretch~1600 cm⁻¹[6]
C=S Stretch (Thione)1100 - 1300 cm⁻¹[1]

Experimental Protocols

This section provides standardized methodologies for the synthesis and characterization of this compound, adaptable for a standard research laboratory setting.

General Synthesis via Condensation Reaction

The synthesis of pyrimidine-2-thiols is commonly achieved through the condensation of a β-dicarbonyl compound (or its equivalent) with thiourea.[7]

  • Reaction Setup : Dissolve thiourea in an ethanolic solution of sodium hydroxide or sodium ethoxide in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Addition of Precursor : To the stirred solution, add an appropriate 1,3-dielectrophile precursor, such as a derivative of 1,1,3,3-tetraethoxypropane for the unsubstituted pyrimidine ring.

  • Reflux : Heat the reaction mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation : After completion, cool the mixture in an ice bath to precipitate the product.

  • Purification : Collect the crude product by filtration. Neutralize the product if it precipitates as a salt. For instance, if the hydrochloride salt is formed, it can be suspended in water and neutralized with a 20% aqueous sodium hydroxide solution to a pH of 7-8 to precipitate the free base.[7]

  • Recrystallization : Wash the solid with cold water and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified this compound.

Characterization Workflow

A typical workflow for the synthesis and characterization of this compound is outlined below.

workflow synthesis Synthesis (e.g., Condensation Reaction) workup Reaction Work-up (Filtration, Neutralization) synthesis->workup purification Purification (Recrystallization) workup->purification structure_id Structural Identification purification->structure_id purity_check Purity & Property Analysis purification->purity_check nmr NMR Spectroscopy (¹H, ¹³C) structure_id->nmr ms Mass Spectrometry structure_id->ms ir FT-IR Spectroscopy structure_id->ir mp Melting Point Determination purity_check->mp sol Solubility Tests purity_check->sol final Pure Characterized Compound nmr->final ms->final ir->final mp->final sol->final

Figure 2: General workflow for the synthesis and characterization of this compound.
Melting Point Determination

The melting point provides crucial information on the purity of a solid compound.

  • Sample Preparation : Place a small amount of the dry, crystalline compound on a clean, dry surface. Push the open end of a glass capillary tube into the compound to pack a small sample (1-2 mm in height).[8] Seal the open end of the capillary tube if required by the apparatus.

  • Apparatus Setup : Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Approximate Determination : Heat the sample rapidly to find the approximate melting range. Allow the apparatus to cool.

  • Accurate Determination : Prepare a new sample and heat slowly, at a rate of approximately 2 °C per minute, once the temperature is within 15-20 °C of the approximate melting point.

  • Data Recording : Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A pure compound will have a sharp melting range of 0.5-1.0 °C.

Solubility Determination

A qualitative assessment of solubility provides insight into the polarity and functional groups present in a molecule.

  • Solvent Selection : Prepare test tubes containing a range of solvents, such as water, diethyl ether, 5% aq. NaOH, 5% aq. NaHCO₃, and 5% aq. HCl.[9]

  • Sample Addition : To a test tube containing ~1 mL of a solvent, add a small amount (~25 mg) of this compound.

  • Observation : Shake the tube vigorously for 60 seconds.[10] Observe whether the compound dissolves completely (soluble), partially, or not at all (insoluble).

  • Classification :

    • Solubility in water suggests the presence of polar functional groups.

    • Solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic functional group (the thiol group is weakly acidic).[9]

    • Solubility in 5% HCl indicates a basic functional group (the pyrimidine nitrogens are basic).[9]

    • Solubility in an organic solvent like diethyl ether suggests a significant non-polar character.

Applications in Research and Drug Development

Coordination Chemistry

In its deprotonated (thiolate) form, this compound is an excellent ambidentate ligand, capable of coordinating to metal ions through either its "soft" sulfur atom or a "hard" ring nitrogen atom.[1] This allows it to form diverse metal complexes, acting as either a chelating or a bridging ligand, which is a subject of interest in the development of novel inorganic therapeutic agents and catalysts.[1]

coordination ligand 5-Methylpyrimidine-2-thiolate metal Metal Ion (M) ligand->metal Coordinates via N or S atoms chelate Chelating Mode (κ²-N,S) Forms stable 5-membered ring metal->chelate forms bridge Bridging Mode (μ-N,S) Links multiple metal centers metal->bridge forms mono Mononuclear Complex chelate->mono poly Polynuclear Complex bridge->poly

Figure 3: Coordination modes of 5-Methylpyrimidine-2-thiolate as an ambidentate ligand.
Scaffold for Dihydrofolate Reductase (DHFR) Inhibitors

The pyrimidine scaffold is central to the structure of antifolates, a class of drugs that inhibit dihydrofolate reductase (DHFR).[1][11] DHFR is a crucial enzyme in the folate pathway, essential for the synthesis of nucleotides and, consequently, DNA replication.[11][12] By inhibiting DHFR, the proliferation of rapidly dividing cells, such as cancer cells or bacteria, can be halted.[11] Derivatives of pyrimidine-2-thiol have been investigated as potent DHFR inhibitors, making this compound a valuable starting material for the synthesis of potential anticancer and antimicrobial agents.[1][4]

DHFR_pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purine & Thymidylate Synthesis THF->Nucleotides  1-Carbon Transfer DHFR->THF  Reduction DNA DNA Synthesis & Cell Proliferation Nucleotides->DNA Inhibitor Pyrimidine-2-thiol Derivative Inhibitor->DHFR Inhibition

Figure 4: Simplified pathway of DHFR action and its inhibition by pyrimidine derivatives.

References

Tautomeric Forms of 5-Methylpyrimidine-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to nucleobases and the versatile reactivity of its thiol group. A critical aspect of its chemistry is the existence of a dynamic equilibrium between two tautomeric forms: the thione and the thiol. This guide provides a comprehensive overview of the tautomerism of this compound, including the underlying principles, experimental and computational methodologies for its study, and quantitative data derived from closely related analogs. Detailed experimental protocols and visual representations of key concepts are presented to facilitate further research and application in drug design and development.

Introduction to Thione-Thiol Tautomerism in Pyrimidines

Pyrimidine-2-thiols, including this compound, can exist in two primary tautomeric forms: the aromatic thiol form and the non-aromatic thione form. This equilibrium is a type of prototropic tautomerism, involving the migration of a proton between the sulfur atom and a nitrogen atom within the pyrimidine ring.

The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and concentration. Understanding and controlling this tautomeric balance is crucial, as the different forms exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and metal chelation, which in turn influence their biological activity and pharmacokinetic profiles. Generally, the thione form is favored in polar, protic solvents, while the thiol form is more prevalent in non-polar, aprotic solvents.[1]

Tautomeric Forms of this compound

The two tautomeric forms of this compound are:

  • 5-Methylpyrimidine-2(1H)-thione (Thione Form): Characterized by a carbon-sulfur double bond (C=S) and a proton on one of the ring nitrogen atoms.

  • This compound (Thiol Form): Characterized by a sulfur-hydrogen bond (S-H) and a fully aromatic pyrimidine ring.

The equilibrium between these two forms is a dynamic process. The relative stability of each tautomer can be investigated through both experimental and computational methods.

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Computational Studies on Analogous Systems

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers. For the closely related 2-mercaptopyrimidine, DFT calculations have provided the following relative energy data.[2]

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)
Thiol0.00+6.47
Thione+3.410.00
Table 1: Calculated relative energies of 2-mercaptopyrimidine tautomers.[2]

These calculations indicate that in the gas phase, the thiol form of 2-mercaptopyrimidine is more stable by 3.41 kcal/mol.[2] Conversely, in an aqueous environment, the thione form is significantly more stable by 6.47 kcal/mol.[2] This solvent-induced switch in stability is attributed to the more polar nature of the thione tautomer, which is better stabilized by polar solvent molecules. It is highly probable that this compound exhibits a similar trend.

Influence of Solvent Polarity

Experimental studies on 2-mercaptopyrimidines confirm the predictions from computational models. The tautomeric equilibrium is strongly influenced by the polarity of the solvent.

SolventPredominant Tautomer
Non-polar (e.g., Cyclohexane, Dioxane)Thiol
Polar (e.g., Ethanol, Water)Thione
Table 2: Influence of solvent polarity on the tautomeric equilibrium of 2-mercaptopyrimidines.[1]

This solvent-dependent equilibrium is a critical consideration in drug design, as the microenvironment of a biological target (e.g., an enzyme active site) can be either polar or non-polar, thus favoring one tautomeric form over the other.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of pyrimidine-2-thiols is the cyclocondensation reaction of a β-dicarbonyl compound or its synthetic equivalent with thiourea. For this compound, a plausible synthetic route would involve the reaction of a 1,3-dicarbonyl compound bearing a methyl group at the 2-position with thiourea.

Illustrative Protocol:

  • Reactants:

    • 3-Oxo-2-methylbutanal (or a suitable precursor/equivalent) (1.0 eq)

    • Thiourea (1.1 eq)

    • Sodium ethoxide (catalyst)

    • Ethanol (solvent)

  • Procedure: a. Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide. b. To the sodium ethoxide solution, add thiourea and stir until dissolved. c. Add the β-dicarbonyl compound dropwise to the stirred solution at room temperature. d. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid). f. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. g. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Synthesis Reactants β-Dicarbonyl Compound + Thiourea Mixing Dissolve in Ethanol with NaOEt Reactants->Mixing Reaction Reflux Mixing->Reaction Workup Neutralization and Precipitation Reaction->Workup Purification Filtration and Recrystallization Workup->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.
Spectroscopic Analysis of Tautomerism

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques to distinguish between the thione and thiol tautomers.

  • ¹H NMR:

    • Thiol form: The presence of a signal corresponding to the S-H proton, typically in the range of 3-5 ppm. The exact chemical shift can be broad and concentration-dependent.

    • Thione form: The presence of a signal for the N-H proton, usually found further downfield (7-13 ppm) and often broadened due to quadrupolar relaxation and exchange.

  • ¹³C NMR:

    • The chemical shift of the C2 carbon is particularly informative. In the thione form (C=S), this carbon is typically deshielded and appears at a higher chemical shift (around 170-180 ppm) compared to the thiol form (C-S), where it is more shielded (around 150-160 ppm).

Protocol for NMR Analysis:

  • Prepare solutions of this compound in both a polar deuterated solvent (e.g., DMSO-d₆) and a non-polar deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10 mg/mL.

  • Acquire ¹H and ¹³C NMR spectra for both solutions at a constant temperature (e.g., 298 K).

  • Analyze the chemical shifts and signal integrations to identify the predominant tautomer in each solvent. The relative integration of the N-H and S-H protons (if observable and well-resolved) can provide a quantitative measure of the tautomeric ratio.

4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the thione and thiol forms differ, leading to distinct UV-Vis absorption spectra.

  • Thione form: The C=S chromophore typically exhibits a characteristic n→π* transition at longer wavelengths (around 300-350 nm).

  • Thiol form: The aromatic system gives rise to π→π* transitions at shorter wavelengths.

Protocol for UV-Vis Analysis:

  • Prepare dilute solutions of this compound in a series of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.

  • Compare the spectra to identify the absorption maxima characteristic of the thione and thiol forms and observe the shift in equilibrium as a function of solvent polarity.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups.

  • Thiol form: A weak absorption band corresponding to the S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹.

  • Thione form: The absence of a clear S-H stretch and the presence of bands associated with the C=S and N-H vibrations are indicative of the thione tautomer. The C=S stretch is often found in the 1100-1250 cm⁻¹ region.

Protocol for IR Analysis:

  • Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet or ATR).

  • For solution-phase studies, use an appropriate IR-transparent solvent and cell.

  • Analyze the spectrum for the presence or absence of the characteristic S-H stretching band to infer the predominant tautomer in the given state.

Analysis Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis IR IR Spectroscopy Sample->IR Data Spectroscopic Data NMR->Data UVVis->Data IR->Data Analysis Tautomeric Ratio and Predominant Form Data->Analysis

Figure 3: Workflow for the spectroscopic analysis of tautomerism.

Implications for Drug Development

The tautomeric state of this compound and its derivatives is of paramount importance in a drug development context.

  • Receptor Binding: The different tautomers present distinct hydrogen bond donor/acceptor patterns, which can lead to different binding affinities and selectivities for a biological target.

  • Physicochemical Properties: Tautomerism affects key drug-like properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

  • Chemical Reactivity: The thiol form is a nucleophile, while the thione form is less so. This difference in reactivity can affect the metabolic stability and potential for covalent interactions with biological macromolecules.

Conclusion

The tautomerism of this compound between its thione and thiol forms is a fundamental aspect of its chemistry with significant implications for its application in drug discovery and development. While direct quantitative data for this specific molecule is sparse, a comprehensive understanding can be achieved through the analysis of closely related pyrimidine-2-thiols. The strategic use of computational modeling and spectroscopic techniques such as NMR, UV-Vis, and IR spectroscopy allows for the characterization and, to some extent, the control of the tautomeric equilibrium. A thorough investigation of the tautomeric behavior of any new derivative of this compound is essential for the rational design of new therapeutic agents with optimized efficacy and safety profiles.

References

Spectroscopic Analysis of 5-Methylpyrimidine-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Methylpyrimidine-2-thiol (C₅H₆N₂S), a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for these techniques. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which can influence the observed spectra, particularly in different solvents.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the aromatic protons on the pyrimidine ring, and the thiol proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃~2.5Singlet3H
Pyrimidine-HVariesSinglet/Doublet2H
-SH~13 (in DMSO)Broad Singlet1H

Note: The chemical shift of the thiol proton is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₃~15-25
Pyrimidine-C5~120-130
Pyrimidine-C4, C6~150-160
Pyrimidine-C2 (C=S)~170-180

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
S-H Stretch~2500–2600Weak to Medium
C-H Stretch (aromatic)~3000-3100Medium
C-H Stretch (aliphatic)~2850-3000Medium
C=N Stretch~1600-1650Medium to Strong
C=C Stretch~1400-1600Medium to Strong
C-S Stretch~650-700Weak to Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. The molecular weight of this compound is 126.18 g/mol .

m/z Ion Expected Relative Abundance
126[M]⁺High
VariesFragment IonsVaries

Note: The fragmentation pattern will depend on the ionization technique used. Common fragmentation pathways for pyrimidine derivatives may involve the loss of small molecules or radicals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition parameters: Spectral width of 10-15 ppm, sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition parameters: Spectral width of 200-250 ppm, a larger number of scans is required (typically 1024 or more), relaxation delay of 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32 scans for both the background and the sample.

  • Procedure:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI for GC-MS):

  • Instrument: A mass spectrometer coupled with a gas chromatograph.

  • GC conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier gas: Helium.

    • Temperature program: A gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the obtained mass spectrum with spectral libraries for confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Crystal Structure of 5-Methylpyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of derivatives of 5-methylpyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for the parent compound, this guide focuses on its structurally characterized derivatives, offering insights into their molecular geometry, intermolecular interactions, and the experimental methodologies used for their structural elucidation.

Introduction

This compound and its derivatives are a class of compounds built upon a pyrimidine core, a fundamental scaffold in numerous biologically active molecules, including nucleobases. The presence of a reactive thiol group at the 2-position and a methyl group at the 5-position makes this scaffold a versatile platform for the synthesis of diverse molecular architectures with potential therapeutic applications.[1] These compounds have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[1] Their biological activity is often linked to their three-dimensional structure and their ability to interact with biological targets such as enzymes and receptors. X-ray crystallography provides the most definitive information about the solid-state conformation and packing of these molecules, which is crucial for structure-based drug design.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with thiourea.

General Synthesis Protocol

A widely used method for synthesizing pyrimidine-2-thiol derivatives is the Biginelli reaction or similar cyclocondensation reactions.[2] The following is a generalized protocol:

  • Reaction Setup: A mixture of a 1,3-dicarbonyl compound, an aldehyde, and thiourea is prepared in a suitable solvent, often ethanol or a similar protic solvent.

  • Catalysis: An acid catalyst, such as hydrochloric acid, is typically added to the reaction mixture to facilitate the condensation.

  • Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired pyrimidine-2-thiol derivative.[3]

Derivatives can be further modified, for example, through S-alkylation of the thiol group to introduce various substituents.[4]

Crystal Structure of this compound Derivatives

Case Study: N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide

A notable derivative, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been structurally characterized, providing a clear example of the crystallographic features of this family of molecules.[5][6][7][8][9]

Table 1: Crystal Data and Structure Refinement for N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide [5]

ParameterValue
Chemical formulaC₁₃H₁₃N₃O₃S
Formula weight291.32
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.0699 (6)
b (Å)14.7429 (6)
c (Å)10.5212 (7)
α (°)90
β (°)113.900 (7)
γ (°)90
Volume (ų)1428.04 (16)
Z4
Temperature (K)293
Radiation typeMo Kα
Wavelength (Å)0.71073
Absorption correctionGaussian
No. of measured reflections12642
No. of independent reflections3532
No. of observed reflections [I > 2σ(I)]2548

In the crystal structure of this derivative, the pyrimidine and phenyl rings are not coplanar, exhibiting a significant dihedral angle. The crystal packing is stabilized by a network of intermolecular interactions, including N—H···N hydrogen bonds and π–π stacking between the aromatic rings of adjacent molecules, forming chains that propagate through the crystal lattice.[5][7]

Other Derivatives

Studies on other derivatives, such as 5-hydroxymethylpyrimidines and 5-methyl-4-thiopyrimidine derivatives, have also been reported.[10][11][12][13] For instance, certain 5-methyl-4-thiopyrimidine derivatives have been found to crystallize in space groups such as P-1 and P21/c.[10] The specific substituents on the pyrimidine core influence the molecular conformation and the nature of the intermolecular interactions, which in turn dictate the overall crystal packing.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of small molecules like this compound derivatives involves a standard workflow, from crystal growth to data analysis.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step.[14] Common crystallization techniques for organic compounds include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.[15]

  • Solvent Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and is typically determined empirically.[15]

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

A typical workflow for determining the crystal structure of a small molecule.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[14]

  • Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a diffraction pattern is collected by a detector.[14][16] Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.[17]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.[16]

  • Structure Solution: The initial positions of the atoms in the crystal are determined using methods such as direct methods or Patterson methods.[17]

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.[17][18]

Biological Relevance and Signaling Pathways

Derivatives of pyrimidine-2-thiol have shown significant potential as anticancer agents, often by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway and Induction of Apoptosis

A prominent mechanism of action for many anticancer pyrimidine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[19][20][21][22][23] This pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation while inhibiting apoptosis (programmed cell death).[19] By inhibiting key kinases in this pathway, such as PI3K and Akt, pyrimidine derivatives can block these pro-survival signals, leading to cell cycle arrest and the induction of apoptosis.[19][22][23] The apoptotic process can be triggered through the intrinsic pathway, involving the mitochondria, and is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[21]

G Mechanism of Action of Pyrimidine Derivatives cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_drug Mechanism of Action of Pyrimidine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->PI3K inhibits Pyrimidine_Derivative->Akt inhibits

Inhibition of the PI3K/Akt pathway by pyrimidine derivatives, leading to apoptosis.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives. While the structure of the parent compound remains to be determined, the analysis of its derivatives offers valuable insights for researchers in medicinal chemistry and drug development. The detailed experimental protocols and the elucidation of the involvement of these compounds in critical biological signaling pathways underscore their potential as scaffolds for the design of novel therapeutic agents. Future work should focus on the crystallization of the parent compound and a broader range of derivatives to further enrich our understanding of their structure-activity relationships.

References

The 5-Methylpyrimidine-2-thiol Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylpyrimidine-2-thiol scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, focusing on its anticancer and antimicrobial properties. Detailed experimental protocols and a thorough examination of its role in relevant signaling pathways are presented to facilitate further research and drug discovery efforts.

Chemical Synthesis

The synthesis of this compound derivatives typically follows a well-established cyclocondensation reaction. The general workflow involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with thiourea in the presence of a base.

A common synthetic route is the Biginelli reaction or a similar one-pot synthesis. For instance, the reaction of an appropriate chalcone with thiourea in an alcoholic solvent, often with a catalytic amount of a base like potassium hydroxide, yields the dihydropyrimidine-2-thione core. Subsequent aromatization can lead to the desired pyrimidine-2-thiol.

Below is a generalized workflow for the synthesis of 4,6-disubstituted-5-methylpyrimidine-2-thiol derivatives.

G cluster_start Starting Materials Chalcone Precursor Chalcone Precursor Reaction Reaction Chalcone Precursor->Reaction Thiourea Thiourea Thiourea->Reaction Cyclocondensation Cyclocondensation Reaction->Cyclocondensation Base (e.g., KOH) Solvent (e.g., Ethanol) Heat Product This compound Derivative Cyclocondensation->Product

A generalized synthetic workflow for this compound derivatives.

Biological Activities

The this compound scaffold has been explored for a range of biological activities, with a primary focus on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Derivatives of the pyrimidine-2-thiol core have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as various kinases.

Table 1: In Vitro Anticancer Activity of Pyrimidine-2-thiol Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
1c LeukemiaCytotoxicity-[1]
3b Melanoma (A375)Antiproliferative-[2][3]
3b Melanoma (C32)Antiproliferative-[2][3]
3b Prostate (DU145)Antiproliferative-[2][3]
3b Breast (MCF-7/WT)Antiproliferative-[2][3]
11e Colon (HCT-116)Cytotoxicity<10.33[4]
12b Colon (HCT-116)Cytotoxicity<10.33[4]
12d Colon (HCT-116)Cytotoxicity<10.33[4]
9d Breast (MCF-7)Cytotoxicity<10.33[4]
11e Breast (MCF-7)Cytotoxicity<10.33[4]
12b Breast (MCF-7)Cytotoxicity<10.33[4]
12d Breast (MCF-7)Cytotoxicity<10.33[4]

Note: Specific IC50 values for some compounds were not explicitly stated in the provided search results but were highlighted as the most active.

One of the key mechanisms underlying the anticancer effects of some pyrimidine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade that promotes angiogenesis, a process vital for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor This compound Derivative Inhibitor->VEGFR2 Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their efficacy is often linked to the inhibition of essential microbial enzymes.

Table 2: In Vitro Antimicrobial Activity of Pyrimidine-2-thiol Derivatives

Compound IDOrganismMIC (µM/ml)Reference
12 S. aureus0.87[5]
5 B. subtilis0.96[5]
2 E. coli0.91[5]
10 P. aeruginosa0.77[5]
10 S. enterica1.55[5]
12 C. albicans1.73[5]
11 A. niger1.68[5]

A key target for the antibacterial action of these compounds is Dihydrofolate Reductase (DHFR). This enzyme is critical for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to bacterial cell death. The selective inhibition of bacterial DHFR over its human counterpart is a crucial aspect of the therapeutic potential of these compounds.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Inhibitor This compound Derivative Inhibitor->DHFR NADPH NADPH NADPH->DHFR Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis DNA DNA Synthesis & Repair Biosynthesis->DNA Growth Bacterial Growth DNA->Growth

Inhibition of the Dihydrofolate Reductase (DHFR) pathway by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Add serial dilutions of test compound A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan crystals (e.g., DMSO) E->F G Read absorbance (e.g., 570 nm) F->G H Calculate % viability and IC50 G->H

References

The Ascendant Trajectory of 5-Methylpyrimidine-2-thiol Derivatives in Therapeutic Innovation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its myriad of derivatives, those incorporating a 5-methyl and a 2-thiol group have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential applications, and underlying mechanisms of action of 5-methylpyrimidine-2-thiol derivatives, supported by experimental data and protocols to facilitate further research and development in this exciting field.

Data Presentation: A Comparative Analysis of Biological Activity

The therapeutic potential of this compound derivatives is underscored by their potent activity against various biological targets. The following tables summarize key quantitative data from preclinical studies, offering a comparative perspective on their anticancer, antimicrobial, and anti-inflammatory efficacy.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

DerivativeCancer Cell LineIC50 (µM)Reference
Compound XIIIMelanoma3.37[1]
Leukaemia3.04[1]
Non-small cell lung4.14[1]
Renal2.4[1]
Compound 1cLeukaemiaGI50 < 0.1[1]
7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Melanoma (C32)24.4[4]
Melanoma (A375)25.4[4]
Prostate (DU145)>100[4]
Breast (MCF-7/WT)48.6[4]
Pyrimidine-based derivative 7dLung (A549)9.19[5]
Liver (HepG2)11.94[5]
Pyrimidine-based derivative 9sLung (A549)13.17[5]
Liver (HepG2)18.21[5]
Pyrimidine-based derivative 13nLung (A549)10.25[5]
Liver (HepG2)15.63[5]

Table 2: Antimicrobial Activity of Pyrimidine-2-thiol Derivatives (MIC values in µM/ml)

DerivativeS. aureusB. subtilisE. coliP. aeruginosaS. entericaC. albicansA. nigerReference
Compound 2>100>1000.91>100>100>100>100[6]
Compound 5>1000.96>100>100>100>100>100[6]
Compound 10>100>100>1000.771.55>100>100[6]
Compound 11>100>100>100>100>100>1001.68[6]
Compound 120.87>100>100>100>1001.73>100[6]

Table 3: Anti-Inflammatory Activity of Pyrimidine Derivatives (COX-2 Inhibition)

DerivativeCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Compound 3b0.20-[7]
Compound 5b0.18-[7]
Compound 5d0.16-[7]
Compound L1Comparable to MeloxicamHigh[8]
Compound L2Comparable to MeloxicamHigh[8]

Experimental Protocols: Methodologies for Synthesis and Biological Evaluation

Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for the synthesis of a representative this compound derivative and for key biological assays used to evaluate their therapeutic potential.

Synthesis of 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol[6]

This protocol describes a general method for the synthesis of diarylpyrimidine-2-thiol derivatives.

Step 1: Synthesis of Substituted Chalcone (Intermediate) A mixture of a substituted acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) is dissolved in ethanol (20 mL). To this solution, an aqueous solution of potassium hydroxide (40%) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the chalcone intermediate.

Step 2: Synthesis of 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol A solution of the substituted chalcone (0.01 mol) in methanol (50 ml) is prepared. To this, potassium hydroxide (0.01 mol) and a 0.25 M solution of thiourea (40 ml) are added. The reaction mixture is refluxed for 3–4 hours. After cooling, the mixture is acidified with a few drops of hydrochloric acid (0.5 M solution, 20 ml). The precipitate formed is filtered, dried, and recrystallized from methanol to yield the final product.[6]

Yield: 75.00%; m.p. 220-222 °C; IR (KBr, cm⁻¹): 2927 (C–H str.), 1596 (C=C str.), 1345 (C–N str., pyrimidine), 824 (C–Cl str.), 645 (C–S str.), 2602 (S–H str.); ¹H-NMR (CDCl₃, δ, ppm): 7.83–8.25 (m, 8H, Ar–H), 7.45 (s, 1H, CH of pyrimidine ring), 3.34 (s, 1H, SH); ¹³C-NMR (CDCl₃, δ, ppm): 182.4, 163.2, 161.1, 148.3, 139.6, 131.2, 130.1, 129.6, 128.3, 126.4, 121.7, 103.4; MS ES + (ToF): m/z 343 [M⁺ + 1].[6]

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is calculated.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthesis Workflow Start Substituted Acetophenone + Substituted Benzaldehyde Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation FinalProduct This compound Derivative Chalcone->FinalProduct Cyclocondensation Thiourea Thiourea Thiourea->FinalProduct

A generalized workflow for the synthesis of this compound derivatives.

G cluster_vegfr VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Derivative 5-Methylpyrimidine- 2-thiol Derivative Derivative->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., Raf/MEK/ERK) P->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Metastasis Downstream->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

G cluster_cox COX-2 Inhibition Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Derivative 5-Methylpyrimidine- 2-thiol Derivative Derivative->COX2 Inhibits Inflammation Inflammation Pain Prostaglandins->Inflammation

Mechanism of anti-inflammatory action via COX-2 inhibition.

G cluster_dhfr DHFR Inhibition Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Derivative 5-Methylpyrimidine- 2-thiol Derivative Derivative->DHFR Inhibits PurineThymidylate Purine and Thymidylate Synthesis THF->PurineThymidylate DNASynthesis DNA Synthesis & Cell Proliferation PurineThymidylate->DNASynthesis

References

The Dual Nature of Reactivity: An In-depth Technical Guide to the Thiol Group in 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the thiol group in 5-Methylpyrimidine-2-thiol, a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic and structural properties, primarily the thione-thiol tautomerism, govern its reactivity and make it a valuable scaffold for the development of novel therapeutic agents. This document delves into the fundamental aspects of its reactivity, including tautomerism, S-alkylation, oxidation, and metal coordination, supported by quantitative data and detailed experimental protocols.

Core Concepts: Thione-Thiol Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. This equilibrium is a critical determinant of its chemical behavior. The thione form is characterized by a C=S double bond and an N-H bond within the pyrimidine ring, while the thiol form contains a C-SH group with the proton on the exocyclic sulfur atom.[1]

The position of this equilibrium is significantly influenced by the solvent environment. In polar solvents, the thione form is generally favored, whereas non-polar solvents tend to stabilize the thiol tautomer.[2] This solvent-dependent equilibrium has profound implications for its reaction pathways.

S_Alkylation_Workflow start Start: this compound deprotonation Deprotonation (Base, Solvent) start->deprotonation thiolate Thiolate Anion Intermediate deprotonation->thiolate electrophile Addition of Electrophile (e.g., Alkyl Halide) thiolate->electrophile substitution Nucleophilic Substitution (SN2) electrophile->substitution product S-Alkylated Product substitution->product purification Purification (e.g., Crystallization, Chromatography) product->purification end Final Product purification->end Thiol_Oxidation_Pathway Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Mild Oxidant Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic [O] Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic [O] Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic [O] Metal_Coordination ligand 5-Methylpyrimidine-2-thiolate coordination Coordination Event ligand->coordination metal Metal Ion (Mⁿ⁺) metal->coordination complex Metal Complex (e.g., Chelating κ²-N,S) coordination->complex characterization Structural Characterization (e.g., X-ray Crystallography) complex->characterization final_complex Characterized Complex characterization->final_complex

References

Computational and Theoretical Insights into 5-Methylpyrimidine-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical nature and presence in various biologically active molecules. This technical guide provides an in-depth analysis of the computational and theoretical studies of this compound, focusing on its structural properties, electronic characteristics, and tautomeric equilibrium. Due to a scarcity of direct and comprehensive computational studies on this specific molecule, this guide synthesizes available theoretical data and complements it with findings from closely related analogs to offer a robust overview for researchers. This document is intended to serve as a foundational resource for further computational and experimental investigations into this compound and its derivatives.

Introduction

This compound, with the chemical formula C₅H₆N₂S, is a derivative of pyrimidine, a core structure in nucleobases like thymine and cytosine.[1] The presence of a methyl group and a reactive thiol group makes it a valuable pharmacophore and a versatile building block in organic synthesis.[1] Its derivatives have been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Understanding the fundamental molecular properties of this compound through computational and theoretical methods is crucial for the rational design of novel therapeutic agents.

This guide delves into the key computational aspects of this compound, including its optimized molecular geometry, electronic properties, and the critical phenomenon of thione-thiol tautomerism.

Molecular Structure and Geometry

Table 1: Calculated Geometric Parameters for the Thiol Tautomer of a 5-Substituted Pyridine-2-thiol Analog.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-N11.331N1-C1-N2125.0
C5-N11.333C1-N2-C2117.5
C1-S11.765N1-C5-C4118.0
C2-C31.385C3-C4-C5119.0
C3-C41.390C2-C3-C4120.5
C4-C51.388S1-C1-N1115.0
Data is based on DFT calculations (B3LYP/6-311+G(d,p)) for 5-(Trifluoromethyl)pyridine-2-thiol and is intended to be illustrative for this compound.

Tautomerism: The Thione-Thiol Equilibrium

A critical aspect of the chemistry of 2-mercaptopyrimidines is the existence of a tautomeric equilibrium between the thiol and thione forms. In the case of this compound, this equilibrium involves the migration of a proton between the sulfur atom and a ring nitrogen atom.

Caption: Thione-thiol tautomerism in this compound.

Computational studies on related 2-mercaptopyrimidines have shown that the relative stability of the tautomers is influenced by the solvent environment. In the gas phase and nonpolar solvents, the thiol form is often more stable, while polar solvents tend to favor the thione form due to better solvation of the more polar thione group.

Electronic Properties

The electronic properties of a molecule, such as its dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and intermolecular interactions.

Table 2: Calculated Electronic Properties of a 5-Substituted Pyridine-2-thiol Analog.

PropertyValue
Dipole Moment (μ)3.2356 Debye
Mean Polarizability (α)14.611 x 10⁻²⁴ esu
First Order Hyperpolarizability (β)(Value not provided in source)
Data is based on DFT calculations (B3LYP/6-311+G(d,p)) for 5-(Trifluoromethyl)pyridine-2-thiol.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive.

For pyrimidine derivatives, the HOMO is typically a π-orbital distributed over the pyrimidine ring and the sulfur atom, indicating that these are the likely sites for electrophilic attack. The LUMO is usually a π*-orbital, suggesting that nucleophilic attack will occur at the carbon atoms of the pyrimidine ring.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Theoretical calculations can predict the vibrational frequencies and modes, which can then be compared with experimental data to confirm the molecular structure.

Table 3: Key Vibrational Frequencies for Related Compounds.

Vibrational ModeTypical Wavenumber (cm⁻¹)
S-H stretch (Thiol)~2550
C=S stretch (Thione)~1100-1200
C-S stretch~600-700
Pyrimidine ring stretching~1400-1600
C-H stretching~3000-3100

Computational Methodologies

The data presented in this guide are typically derived from computational chemistry methods, primarily Density Functional Theory (DFT).

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for geometry optimization, frequency calculations, and the determination of electronic properties.

dft_workflow Input Initial Molecular Structure (this compound) DFT_Calc DFT Calculation (e.g., B3LYP/6-311+G(d,p)) Input->DFT_Calc Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Freq_Calc Frequency Calculation DFT_Calc->Freq_Calc Elec_Prop Electronic Property Calculation DFT_Calc->Elec_Prop Output Optimized Geometry Vibrational Frequencies Electronic Properties Geom_Opt->Output Freq_Calc->Output Elec_Prop->Output

Caption: A typical workflow for DFT calculations.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the bonding within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

Conclusion and Future Directions

This technical guide has summarized the key computational and theoretical aspects of this compound, drawing upon available data and studies of closely related compounds. The presented information on its molecular structure, tautomeric equilibrium, electronic properties, and vibrational characteristics provides a solid foundation for researchers in the field of drug discovery and materials science.

Future research should focus on dedicated computational studies of this compound to obtain a complete and accurate set of theoretical data. Furthermore, experimental validation of the theoretical predictions, particularly through detailed spectroscopic analysis, is essential. Such studies will undoubtedly contribute to a deeper understanding of this important heterocyclic compound and facilitate the development of novel applications.

References

A Comprehensive Technical Review of 5-Methylpyrimidine-2-thiol: Synthesis, Reactivity, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylpyrimidine-2-thiol, a heterocyclic compound with the molecular formula C₅H₆N₂S, is a significant scaffold in medicinal chemistry and organic synthesis.[1][] Its structure features a pyrimidine core, a fundamental component of nucleobases, substituted with a methyl group at the 5-position and a thiol group at the 2-position.[1] This arrangement makes it a valuable pharmacophore and a versatile building block for creating diverse libraries of novel compounds.[1] The compound has a molecular weight of 126.18 g/mol and is known to exist in a tautomeric equilibrium with its thione form, 5-methyl-1H-pyrimidine-2-thione.[1][] The reactivity of the thiol group allows for extensive chemical modifications, primarily through S-alkylation, leading to a wide range of derivatives.[1] These derivatives have been investigated for numerous biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, highlighting the compound's importance for researchers, scientists, and drug development professionals.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₅H₆N₂S[1]
Molecular Weight126.18 g/mol [1]
IUPAC Name5-methyl-1H-pyrimidine-2-thione[]
Common Synonyms2-Mercapto-5-methylpyrimidine, 5-methylpyrimidine-2(1H)-thione[]
AppearanceSolid (typical)N/A
CAS Number42783-64-2, 1007553-38-9[1][]

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a chemical intermediate.

Synthesis Protocols

Two primary strategies are employed for the synthesis of the this compound scaffold.

  • Ring Condensation: This approach involves the cyclocondensation of a suitable three-carbon precursor with thiourea. The reaction typically utilizes a β-dicarbonyl compound or its equivalent, which reacts with thiourea in the presence of a base to form the pyrimidine ring.

  • Nucleophilic Substitution: An alternative method involves introducing the thiol group onto a pre-existing pyrimidine ring.[1] This is commonly achieved by reacting a 2-halopyrimidine, such as 2-chloro-5-methylpyrimidine, with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.[1]

Synthesis_Workflows cluster_A Route A: Ring Condensation cluster_B Route B: Nucleophilic Substitution A1 β-Dicarbonyl Precursor A_int Cyclocondensation Intermediate A1->A_int A2 Thiourea A2->A_int A3 Base (e.g., NaOEt) A3->A_int A_prod This compound A_int->A_prod Cyclization B1 2-Halo-5-methylpyrimidine B_prod This compound B1->B_prod SNAr Reaction B2 Sulfur Nucleophile (e.g., NaSH) B2->B_prod SNAr Reaction

General synthetic workflows for this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution A common laboratory-scale synthesis involves the reaction of a 2-halopyrimidine with a sulfur source.[1]

  • Setup: To a solution of 2-chloro-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium hydrosulfide (NaSH) (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • Reaction: Stir the mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

Chemical Reactivity

The chemical behavior of this compound is dominated by the thiol group and its tautomeric relationship with the thione form.

Thiol-Thione Tautomerism The compound exists as a mixture of two tautomers: the thiol form and the more stable thione form. This equilibrium is crucial for its reactivity.[1]

Thiol-Thione tautomerism of the core structure.

Key Reactions

The thiol group is highly nucleophilic and serves as a versatile handle for further functionalization.[1]

  • S-Substitution Reactions: The most common modification is S-alkylation or S-arylation.[1] Deprotonation with a base (e.g., NaOH, K₂CO₃) generates a thiolate anion, which readily attacks electrophiles like alkyl halides.[1] S-arylation can be achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig protocol.[1] These reactions are fundamental for creating libraries of derivatives for biological screening.

S_Alkylation start This compound intermediate Thiolate Anion start->intermediate + Base product 5-Methyl-2-(alkylthio)pyrimidine intermediate->product + R-X reagents Base (e.g., NaOH) Alkyl Halide (R-X)

Workflow for the S-alkylation of this compound.
  • Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.[4][5] This transformation significantly increases the electrophilicity of the C-2 position of the pyrimidine ring, making the resulting 2-(methylsulfonyl)pyrimidines highly reactive intermediates for nucleophilic substitution.[4]

Experimental Protocol: S-Alkylation of this compound

  • Deprotonation: Dissolve this compound (1.0 eq) in a suitable solvent like acetone. Add a base such as potassium carbonate (1.5 eq).

  • Alkylation: Add the alkyl halide (e.g., methyl iodide) (1.1 eq) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature for 8-12 hours.

  • Purification: Filter the solid K₂CO₃ and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure S-alkylated derivative.

Reaction TypeReagentsProduct ClassTypical Yield (%)
S-AlkylationAlkyl Halide, Base (K₂CO₃)2-Alkylthio-pyrimidines85-95%
S-ArylationAryl Halide, Pd-catalyst, Ligand, Base2-Arylthio-pyrimidines60-80%
Oxidationm-CPBA, H₂O₂2-Alkylsulfonyl-pyrimidines70-90%

Biological Activity and Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and agrochemical development.

Anticancer Research Pyrimidine-2-thiol derivatives have shown significant cytotoxic activity against various human cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[1] The mechanism of action can vary, with some derivatives acting as enzyme inhibitors. For example, some pyrimidine-based compounds have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[6]

Derivative ClassCancer Cell LineIC₅₀ (μM)Reference
Phenyl-substituted pyrimidinesHCT-116 (Colon)1.14 - 10.33[6]
Phenyl-substituted pyrimidinesMCF-7 (Breast)1.54 - 11.83[6]
Adamantyl-substituted pyrimidinesH69AR (Lung)Potent Activity[1]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 μM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at ~570 nm. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Research Derivatives have also shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] A key target for these compounds is the enzyme dihydrofolate reductase (DHFR), which is essential for bacterial DNA synthesis.[1] Additionally, certain derivatives have shown promise as antifungal agents.[7]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP DNA DNA Synthesis THF->DNA Inhibitor Pyrimidine-2-thiol Derivative Inhibitor->DHFR Inhibits

Mechanism of action via DHFR inhibition.
Derivative ClassMicroorganismMIC (μM)Reference
Thiazolo[4,5-b]pyridinesPseudomonas aeruginosa0.21[7]
Thiazolo[4,5-b]pyridinesEscherichia coli0.21[7]
Thiazolo[4,5-b]pyridinesCandida albicans0.83[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agrochemical Applications The 5-methyl-2-(methylthio)pyrimidine scaffold has been successfully utilized in agricultural science.[4] Derivatives have been developed as novel fungicides, demonstrating excellent control against plant pathogens such as late blight (Phytophthora infestans) and downy mildew (Plasmopara viticola) with low phytotoxicity.[4]

This compound is a cornerstone molecule in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its thiol group provide access to a vast chemical space of derivatives. Research has consistently demonstrated the potential of these derivatives as potent anticancer and antimicrobial agents, often through specific enzyme inhibition. The structure-activity relationships highlight that fine-tuning substituents on both the thiol group and the pyrimidine ring is crucial for optimizing biological activity.[1] Continued exploration of this scaffold is expected to yield novel therapeutic agents and agrochemicals, making it a subject of enduring interest for chemical and biological researchers.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 5-Methylpyrimidine-2-thiol Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, anticancer evaluation, and potential mechanism of action of 5-methylpyrimidine-2-thiol derivatives. The protocols outlined below are intended to serve as a guide for the development of novel anticancer therapeutic agents based on this chemical scaffold.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The pyrimidine ring is a core structure in several approved anticancer drugs. The introduction of a thiol group at the 2-position and a methyl group at the 5-position of the pyrimidine ring can significantly influence the molecule's biological activity. These modifications can enhance interactions with biological targets and improve pharmacokinetic properties. This document details the synthesis of this compound derivatives and provides protocols for evaluating their efficacy against cancer cell lines.

Data Presentation: Anticancer Activity of Pyrimidine-2-thiol Derivatives

The following table summarizes the in vitro anticancer activity of various pyrimidine-2-thiol derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of a cell population), which are crucial for comparing the potency of these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1c 6-amino-5-cyano-2-thiopyrimidineLeukemia (HL-60)0.0034[1]
1c 6-amino-5-cyano-2-thiopyrimidineLeukemia (SR)Not specified, but potent[1]
3b 7-chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma (C32)24.4[2]
3b 7-chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma (A375)25.4[2]
7i 2,4-diamino-5-methyleneaminopyrimidineColon (HCT116)4.93[3]
7i 2,4-diamino-5-methyleneaminopyrimidineColon (HT-29)5.57[3]
7i 2,4-diamino-5-methyleneaminopyrimidineBreast (MCF-7)8.84[3]
7i 2,4-diamino-5-methyleneaminopyrimidineCervical (HeLa)14.16[3]
B-4 Pyrimidine-tethered chalconeBreast (MCF-7)6.70[4]
B-4 Pyrimidine-tethered chalconeLung (A549)20.49[4]
Compound 6 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiolNot specifiedNot specified[5]
Compound 4 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiolNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-6-methylpyrimidine-2-thiol Derivatives

This protocol describes a general and efficient method for the synthesis of 4-aryl-6-methylpyrimidine-2-thiol derivatives, adapted from established procedures for related compounds.[5][6]

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Thiourea

  • Potassium hydroxide (KOH)

  • Ethanol

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of Chalcone Intermediate

  • In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (50 mL).

  • To this solution, add a solution of potassium hydroxide (20 mmol in 10 mL of water) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 4-Aryl-6-methylpyrimidine-2-thiol

  • In a round-bottom flask equipped with a reflux condenser, take the synthesized chalcone (10 mmol) and thiourea (15 mmol) in glacial acetic acid (30 mL).

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired 4-aryl-6-methylpyrimidine-2-thiol derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol details the procedure for determining the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells from culture flasks and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized compounds in DMSO.

    • Prepare serial dilutions of the compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of novel this compound derivatives as potential anticancer agents.

G cluster_synthesis Synthesis Phase cluster_screening Anticancer Screening Phase start Starting Materials (e.g., Acetophenone, Benzaldehyde, Thiourea) chalcone Chalcone Synthesis start->chalcone Claisen-Schmidt Condensation pyrimidine Pyrimidine Ring Formation chalcone->pyrimidine Cyclocondensation purification Purification & Characterization (e.g., Recrystallization, NMR, MS) pyrimidine->purification cell_culture Cancer Cell Line Culture purification->cell_culture Lead Compounds treatment Treatment with Derivatives cell_culture->treatment mtt_assay MTT Cytotoxicity Assay treatment->mtt_assay 48-72h Incubation data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Identify Potent Compounds G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Bad->Apoptosis Induces inhibitor This compound Derivative inhibitor->PI3K

References

Application Notes and Protocols: Leveraging 5-Methylpyrimidine-2-thiol in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-methylpyrimidine-2-thiol as a versatile scaffold in the synthesis and evaluation of new antimicrobial agents. This document outlines detailed protocols for the synthesis of bioactive derivatives, standardized methods for assessing their antimicrobial efficacy, and insights into their potential mechanisms of action. The provided data and methodologies are intended to facilitate further research and development in the critical area of antimicrobial drug discovery.

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The pyrimidine core, a fundamental component of nucleic acids, offers a privileged scaffold for the design of novel therapeutic agents.[1] this compound, with its reactive thiol group, serves as an excellent starting material for the synthesis of a diverse library of compounds.[1] Derivatives of pyrimidine-2-thiol have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, by targeting essential cellular processes.[2][3] This document details the practical application of this compound in the development of such antimicrobial agents.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
Compound IDDerivative ClassS. aureus (µM/ml)B. subtilis (µM/ml)E. coli (µM/ml)P. aeruginosa (µM/ml)S. enterica (µM/ml)Reference
Compound 2 Pyrimidin-2-ol/thiol/amine--0.91--[2]
Compound 5 Pyrimidin-2-ol/thiol/amine-0.96---[2]
Compound 10 Pyrimidin-2-ol/thiol/amine---0.771.55[2]
Compound 12 Pyrimidin-2-ol/thiol/amine0.87----[2]
Cefadroxil Standard Antibiotic3.451.723.456.903.45[2]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains
Compound IDDerivative ClassC. albicans (µM/ml)A. niger (µM/ml)Reference
Compound 11 Pyrimidin-2-ol/thiol/amine-1.68[2]
Compound 12 Pyrimidin-2-ol/thiol/amine1.73-[2]
Fluconazole Standard Antifungal5.092.54[2]
Table 3: Dihydrofolate Reductase (DHFR) Inhibition by Pyrimidine Derivatives
Compound IDDerivative ClasshDHFR IC50 (nM)Reference
Compound 2 Pyrrolo[2,3-d]pyrimidine66[1]

Experimental Protocols

Synthesis Protocol 1: One-Pot Synthesis of Dihydropyrimidin-2(1H)-thiones via Biginelli Reaction

This protocol describes a general and efficient one-pot, three-component synthesis of dihydropyrimidin-2(1H)-thiones, a class of compounds often exhibiting antimicrobial properties. This compound is analogous to the thiourea component in this reaction.

Materials:

  • An aromatic aldehyde (1 mmol)

  • A β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Thiourea (or this compound as a structural analog) (1.5 mmol)

  • Catalyst (e.g., benzyltriethylammonium chloride, 10 mol%)

  • Ethanol (optional, for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, β-ketoester, and thiourea.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture at 100°C for the appropriate time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture onto crushed ice and stir for 5-10 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from hot ethanol to yield the purified dihydropyrimidin-2(1H)-thione.[4]

Antimicrobial Susceptibility Testing Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of synthesized compounds using the broth microdilution method, a standard technique for quantifying antimicrobial activity.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with MHB to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antimicrobial Susceptibility Testing Protocol 3: Agar Well Diffusion Method

This protocol provides a qualitative and semi-quantitative method to assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer or pipette tip to create wells

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard as described in Protocol 2.

  • Inoculation of Agar Plates: Using a sterile swab, evenly spread the bacterial inoculum over the entire surface of an MHA plate.

  • Creation of Wells: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Application of Compounds: Add a fixed volume (e.g., 50-100 µL) of the dissolved compound solution into each well. Include a solvent control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanisms of Action

Derivatives of this compound are thought to exert their antimicrobial effects through multiple mechanisms, primarily by targeting essential bacterial enzymes. Two prominent targets are Dihydrofolate Reductase (DHFR) and Filamenting temperature-sensitive mutant Z (FtsZ).

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death. Many pyrimidine-based compounds act as competitive inhibitors of DHFR.[1]

Inhibition of FtsZ Polymerization

FtsZ is a prokaryotic homolog of tubulin that plays a critical role in bacterial cell division. It polymerizes to form the Z-ring at the site of cell division, which is essential for cytokinesis. Inhibition of FtsZ polymerization prevents cell division, leading to filamentation and eventual cell death.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing cluster_moa Mechanism of Action start This compound + Aldehyde + β-Ketoester reaction Biginelli Reaction start->reaction product Antimicrobial Derivative reaction->product mic MIC Determination (Broth Microdilution) product->mic diffusion Agar Well Diffusion product->diffusion dhfr DHFR Inhibition Assay product->dhfr ftsz FtsZ Polymerization Assay product->ftsz

Figure 1: Experimental workflow for developing antimicrobial agents.

dhfr_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR->THF Product CellDeath Bacterial Cell Death DHFR->CellDeath DNA DNA Synthesis & Repair Nucleotides->DNA DNA->CellDeath Inhibitor This compound Derivative Inhibitor->DHFR Inhibition

Figure 2: DHFR inhibition pathway.

ftsz_pathway FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers Polymerization Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division CellDeath Bacterial Cell Death Cell_division->CellDeath Inhibitor This compound Derivative Inhibitor->FtsZ_polymers Inhibition

Figure 3: FtsZ polymerization inhibition pathway.

References

Application Notes and Protocols: 5-Methylpyrimidine-2-thiol as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methylpyrimidine-2-thiol as a corrosion inhibitor for mild steel in acidic environments. The document outlines the underlying principles, experimental protocols, and data interpretation, making it a valuable resource for professionals in materials science, chemistry, and drug development who may encounter corrosion-related challenges.

Introduction

Mild steel, while widely used in various industrial applications, is susceptible to corrosion, particularly in acidic environments. This degradation can lead to significant economic losses and safety concerns. Organic corrosion inhibitors are a practical and cost-effective solution to mitigate this issue.[1] Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have shown exceptional promise due to their ability to adsorb onto the metal surface and form a protective barrier.[2]

This compound is a promising corrosion inhibitor due to the presence of a pyrimidine ring and a thiol group. These structural features provide multiple active centers for adsorption onto the mild steel surface, effectively blocking the corrosive agents from reaching the metal. This document details the experimental procedures to evaluate the inhibition efficiency of this compound and presents the expected quantitative data.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the mild steel surface. This adsorption can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and sulfur atoms of the inhibitor and the vacant d-orbitals of the iron atoms on the mild steel surface.

The formation of a stable, protective inhibitor film on the metal surface isolates it from the corrosive medium, thereby reducing the rate of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Studies on similar pyrimidine and thiol derivatives suggest that they act as mixed-type inhibitors, influencing both electrochemical reactions.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the expected quantitative data from various experimental techniques used to evaluate the corrosion inhibition performance of this compound.

Table 1: Weight Loss Measurements

Inhibitor Conc. (mM)Corrosion Rate (mm/y)Inhibition Efficiency (%)Surface Coverage (θ)
Blank---
0.1
0.5
1.0
2.0

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-
0.1
0.5
1.0
2.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

Inhibitor Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank-
0.1
0.5
1.0
2.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Materials and Sample Preparation
  • Working Electrode: Mild steel coupons with a composition (wt%) of C (0.21%), Si (0.38%), P (0.09%), S (0.05%), Mn (0.05%), Al (0.01%), and the remainder Fe.[7]

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄) solution prepared with double-distilled water.

  • Inhibitor: this compound of analytical grade.

  • Sample Preparation: Mild steel coupons are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, rinsed with double-distilled water, and dried in a warm air stream.

Weight Loss Measurements
  • Weigh the prepared mild steel coupons accurately.

  • Immerse the coupons in the acidic solution with and without various concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, wash them with a solution of sodium bicarbonate, rinse with distilled water and acetone, and dry.

  • Weigh the coupons again to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/y) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical experiments are performed using a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[8]

  • Immerse the working electrode in the test solution for about 30-60 minutes to attain a stable open-circuit potential (OCP).[9]

  • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.[9]

  • Extrapolate the Tafel plots of the anodic and cathodic branches to obtain the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100.

  • After reaching a stable OCP, apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.[8]

  • Fit the obtained Nyquist plots to an appropriate equivalent circuit model to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

Surface Analysis
  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the mild steel coupons before and after immersion in the acidic solution with and without the inhibitor. This provides visual evidence of the protective film formation.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the mild steel, which is expected to decrease in the presence of the inhibitor due to the formation of a smooth protective layer.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can be performed to correlate the molecular structure of this compound with its inhibition efficiency.[2][3] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and Mulliken charges can provide insights into the adsorption mechanism.[2][10]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of inhibition.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Corrosion Inhibition Experiments cluster_analysis Analysis MS Mild Steel Coupon Polish Polishing MS->Polish Degrease Degreasing Polish->Degrease Wash Washing & Drying Degrease->Wash WL Weight Loss Wash->WL PDP Potentiodynamic Polarization Wash->PDP EIS Electrochemical Impedance Spectroscopy Wash->EIS Surface Surface Characterization (SEM, AFM) Wash->Surface Data Data Analysis (IE%, CR) WL->Data PDP->Data EIS->Data Quantum Quantum Chemical Calculations Data->Quantum

Caption: Experimental workflow for evaluating corrosion inhibition.

Inhibition_Mechanism cluster_surface Mild Steel Surface in Acidic Media cluster_inhibitor This compound cluster_adsorption Adsorption and Protective Film Formation cluster_inhibition Corrosion Inhibition Fe Fe (Mild Steel) H_plus H+ Fe->H_plus Anodic Dissolution Adsorption Adsorption on Fe surface Fe->Adsorption H_plus->Fe Cathodic H2 Evolution Cl_minus Cl- Inhibitor Inhibitor Molecule Inhibitor->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Inhibition Reduced Corrosion Rate Protective_Film->Inhibition Inhibition->Fe Protection

Caption: Proposed mechanism of corrosion inhibition.

Adsorption Isotherm

The adsorption of this compound on the mild steel surface is expected to follow the Langmuir adsorption isotherm, which is described by the equation:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage (calculated from weight loss or electrochemical data), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. The standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads, providing insight into the spontaneity and nature of the adsorption process (physisorption or chemisorption).[1][3][5]

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic media. The presence of heteroatoms and a pyrimidine ring facilitates strong adsorption onto the metal surface, forming a protective barrier against corrosive attack. The experimental protocols and data analysis methods outlined in this document provide a robust framework for evaluating its performance and understanding the underlying inhibition mechanism. Further investigations into its performance under varying conditions (temperature, acid concentration) and in different corrosive environments are encouraged.

References

Application Notes and Protocols for S-Alkylation of 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine-2-thiol is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The presence of a reactive thiol group at the 2-position allows for a variety of chemical modifications, with S-alkylation being a primary method for generating diverse libraries of novel compounds.[1] The resulting S-alkylated derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, by targeting key enzymes in various signaling pathways.[1] This document provides a detailed protocol for the S-alkylation of this compound, along with relevant data and diagrams to guide researchers in their synthetic endeavors.

Principle of the Reaction

The S-alkylation of this compound proceeds via a nucleophilic substitution reaction. The thiol group is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to form the corresponding 2-(alkylthio)-5-methylpyrimidine derivative. The choice of base, solvent, and reaction temperature can significantly influence the reaction efficiency and yield.[1]

Experimental Workflow

The general workflow for the S-alkylation of this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A Dissolve this compound in a suitable solvent B Add a base to the solution A->B C Stir to form the thiolate anion B->C D Add the alkylating agent (e.g., alkyl halide) dropwise C->D E Stir the reaction mixture at the designated temperature and time D->E F Monitor reaction progress by TLC E->F G Quench the reaction F->G H Extract the product G->H I Purify the crude product (e.g., column chromatography) H->I J Characterize the final product I->J

Caption: General experimental workflow for the S-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a general method for the S-alkylation of this compound. Optimization of specific parameters may be required for different alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH), Sodium hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetone, Ethanol, Methanol)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for TLC mobile phase (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF or acetone), add the base (1.1-1.5 eq) portion-wise at room temperature.

    • Stir the mixture for 15-30 minutes to allow for the formation of the thiolate anion.

  • Alkylation:

    • Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature or heat to a specified temperature (see table below) for a period of 2-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, pour the mixture into cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure S-alkylated product.

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Quantitative Data

The following table summarizes typical reaction conditions and yields for the S-alkylation of pyrimidine-2-thiol derivatives with various alkylating agents. While these examples may not all be for this compound specifically, they provide a strong basis for experimental design.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl iodideK₂CO₃DMFRoom Temp.2~95
Ethyl bromideNaHDMFRoom Temp.4High
Benzyl chlorideK₂CO₃AcetoneReflux6>90
Phenacyl bromidesNaOCH₃MethanolRoom Temp.3High
Ethyl bromoacetateK₂CO₃AcetoneReflux5Good

Biological Relevance and Signaling Pathways

S-alkylated pyrimidine derivatives have been shown to inhibit several key enzymes involved in pathological signaling pathways, making them attractive candidates for drug development. For instance, their ability to inhibit dihydrofolate reductase (DHFR) disrupts the folate metabolic pathway, which is crucial for DNA synthesis in rapidly proliferating cancer cells and bacteria.[1] Furthermore, certain derivatives act as inhibitors of cyclin-dependent kinases (CDKs) and cyclooxygenase (COX) enzymes, which are implicated in cell cycle dysregulation in cancer and inflammatory processes, respectively.[1]

G cluster_pathway Pathological Signaling Pathways cluster_outcomes Cellular Processes DHFR Dihydrofolate Reductase (DHFR) DNA DNA Synthesis DHFR->DNA CDKs Cyclin-Dependent Kinases (CDKs) CellCycle Cell Cycle Progression CDKs->CellCycle COX Cyclooxygenase (COX) Inflammation Inflammation COX->Inflammation Inhibitor S-Alkylated This compound Derivatives Inhibitor->DHFR Inhibitor->CDKs Inhibitor->COX

Caption: Inhibition of key enzymes in pathological signaling pathways by S-alkylated derivatives.

References

Application Notes and Protocols for the Quantification of 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various analytical techniques for the quantitative analysis of 5-Methylpyrimidine-2-thiol. The described protocols are based on established methodologies for the analysis of pyrimidine and thiol-containing compounds and can be adapted and validated for the specific quantification of this compound in various matrices.

Introduction

This compound is a heterocyclic compound with a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug development and manufacturing. This document outlines several analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, that can be employed for its quantification.

Analytical Techniques and Quantitative Data

The choice of analytical technique will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical quantitative performance data for the analysis of thiol and pyrimidine compounds using different analytical methods. These values can serve as a general guideline for method development and validation for this compound.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Key Considerations
HPLC-UV 10 - 100 ng/mL50 - 500 ng/mL> 0.99Good for relatively high concentrations; specificity can be a challenge in complex matrices.
HPLC-Fluorescence (with derivatization) 0.1 - 10 ng/mL0.5 - 50 ng/mL> 0.999High sensitivity and selectivity; requires a derivatization step.[1]
LC-MS/MS 0.01 - 1 ng/mL0.05 - 5 ng/mL> 0.99Excellent sensitivity and specificity; ideal for complex biological matrices.[2][3][4]
GC-MS 0.1 - 10 ng/mL0.5 - 50 ng/mL> 0.99Suitable for volatile or derivatized semi-volatile compounds; potential for analyte degradation at high temperatures.
UV-Vis Spectrophotometry 1 - 10 µg/mL5 - 50 µg/mL> 0.99Simple and cost-effective; lacks specificity and is prone to interference.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a general method for the quantification of this compound using reverse-phase HPLC with UV detection.

3.1.1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

3.1.3. Protocol

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If the sample is in a complex matrix (e.g., biological fluid), a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point. For example, a gradient from 10% to 90% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determine the λmax of this compound by scanning a standard solution with a UV-Vis spectrophotometer. Use this wavelength for detection.

  • Analysis: Inject the calibration standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standards HPLC HPLC Separation (C18 Column) Standard->HPLC Sample Prepare Samples Sample->HPLC UV_Detector UV Detection (at λmax) HPLC->UV_Detector Calibration Construct Calibration Curve UV_Detector->Calibration Quantify Quantify Sample Concentration Calibration->Quantify

HPLC-UV analysis workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.

3.2.1. Materials and Reagents

  • This compound standard

  • Internal standard (a structurally similar, stable isotope-labeled compound is ideal)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • C18 reverse-phase UPLC/HPLC column

3.2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole)

  • Analytical balance

  • Volumetric flasks and pipettes

3.2.3. Protocol

  • Standard and Sample Preparation: Prepare calibration standards and samples as described in the HPLC-UV protocol, adding a fixed concentration of the internal standard to all standards and samples.

  • LC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 0.2 - 0.5 mL/min (typical for UPLC)

    • Injection Volume: 1 - 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • MRM Transitions: Determine the precursor ion (the molecular ion of this compound) and the most abundant product ion by infusing a standard solution into the mass spectrometer. Set up a Multiple Reaction Monitoring (MRM) method to monitor this transition. Also, determine and monitor the MRM transition for the internal standard.

  • Analysis: Inject the calibration standards and samples.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. Calculate the concentration of this compound in the samples using this curve.[2][4]

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards_IS Prepare Standards with Internal Standard LC LC Separation Standards_IS->LC Samples_IS Prepare Samples with Internal Standard Samples_IS->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS Ratio_Curve Construct Ratio Calibration Curve MSMS->Ratio_Curve Quantify_Sample Quantify Sample Concentration Ratio_Curve->Quantify_Sample

LC-MS/MS analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound if it is sufficiently volatile or can be derivatized to increase its volatility and thermal stability.

3.3.1. Materials and Reagents

  • This compound standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., dichloromethane, hexane)

  • GC capillary column (e.g., DB-5ms)

3.3.2. Instrumentation

  • GC-MS system

  • Heating block or oven for derivatization

  • Autosampler vials

3.3.3. Protocol

  • Derivatization and Sample Preparation:

    • To an aliquot of the sample or standard in a vial, add the derivatizing agent (e.g., BSTFA) and a suitable solvent.

    • Heat the mixture (e.g., at 60-80 °C) for a specified time to complete the derivatization reaction.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Mode: Full scan to identify the characteristic ions of the derivatized analyte, followed by Selected Ion Monitoring (SIM) for quantification.

  • Analysis and Quantification: Inject the derivatized standards and samples. Create a calibration curve based on the peak areas of a characteristic ion in SIM mode.

GCMS_Workflow Start Sample/Standard Derivatization Derivatization Start->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification UVVis_Workflow Determine_lambda_max Determine λmax Measure_Absorbance Measure Absorbance of Standards Determine_lambda_max->Measure_Absorbance Prepare_Standards Prepare Calibration Standards Prepare_Standards->Measure_Absorbance Plot_Curve Plot Calibration Curve Measure_Absorbance->Plot_Curve Quantify Quantify Concentration Plot_Curve->Quantify Prepare_Sample Prepare Sample Measure_Sample_Abs Measure Sample Absorbance Prepare_Sample->Measure_Sample_Abs Measure_Sample_Abs->Quantify Pyrimidine_Metabolism Precursors Bicarbonate, Aspartate, Glutamine DeNovo De Novo Synthesis Precursors->DeNovo Nucleotides Pyrimidine Nucleotides (UMP, TMP) DeNovo->Nucleotides Salvage Salvage Pathway Salvage->Nucleotides FreeBases Free Pyrimidine Bases (Uracil, Thymine) FreeBases->Salvage Anabolism Anabolism (DNA/RNA Synthesis) Nucleotides->Anabolism Catabolism Catabolism (Degradation Products) Nucleotides->Catabolism Analogue This compound (Analogue) Analogue->Salvage Potential Metabolism

References

Application Notes and Protocols: 5-Methylpyrimidine-2-thiol as a Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Methylpyrimidine-2-thiol as a versatile precursor for the synthesis of various fused heterocyclic systems. The protocols detailed herein focus on the construction of thiazolo[3,2-a]pyrimidines, a class of compounds with significant therapeutic potential, particularly in the development of novel anticancer and antibacterial agents.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its pyrimidine core is a fundamental structure in numerous biologically active molecules, including nucleobases. The presence of a reactive thiol group at the 2-position allows for versatile chemical modifications, making it an ideal starting material for the synthesis of diverse fused heterocyclic compounds.[1]

The primary synthetic strategy involves the S-alkylation of the thiol group, followed by an intramolecular cyclization reaction to construct a new fused ring system. This approach provides an efficient route to a variety of fused pyrimidines, including the pharmacologically significant thiazolo[3,2-a]pyrimidine scaffold. Derivatives of this scaffold have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[1]

Key Synthetic Pathway: S-Alkylation and Intramolecular Cyclization

The general reaction pathway for the synthesis of fused heterocyclic systems from this compound involves a two-step sequence:

  • S-Alkylation: The thiol group of this compound is first deprotonated with a base to form a more nucleophilic thiolate anion. This anion then reacts with a bifunctional electrophile, such as an α-haloketone or an α-haloester, via a nucleophilic substitution reaction to form an S-alkylated intermediate.[1]

  • Intramolecular Cyclization: The S-alkylated intermediate undergoes an intramolecular cyclization reaction, often promoted by heating or treatment with a dehydrating agent, to form the final fused heterocyclic system. For instance, reaction with α-haloketones leads to the formation of thiazolo[3,2-a]pyrimidine derivatives.[1]

Experimental Workflow for the Synthesis of Fused Heterocyclic Systems

G cluster_alkylation Step 1: S-Alkylation cluster_cyclization Step 2: Intramolecular Cyclization start This compound reagents1 Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) start->reagents1 intermediate S-Alkylated Intermediate reagents1->intermediate electrophile Bifunctional Electrophile (e.g., α-Haloketone) electrophile->intermediate cyclization_conditions Heat or Dehydrating Agent intermediate->cyclization_conditions product Fused Heterocyclic System (e.g., Thiazolo[3,2-a]pyrimidine) cyclization_conditions->product

Caption: General workflow for the two-step synthesis of fused heterocycles.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of fused heterocyclic systems using this compound as a precursor.

Protocol 1: Synthesis of 5-Methyl-thiazolo[3,2-a]pyrimidin-7-one

This protocol describes the synthesis of a thiazolo[3,2-a]pyrimidin-7-one derivative through the reaction of this compound with ethyl chloroacetate followed by intramolecular cyclization.

Materials:

  • This compound

  • Ethyl chloroacetate

  • Absolute ethanol

  • Ammonia solution

  • n-Hexane

Procedure:

  • S-Alkylation:

    • In a round-bottom flask, dissolve this compound (5 mmol) in absolute ethanol (50 mL).

    • Add ethyl chloroacetate (8 mL) to the solution.

    • Heat the reaction mixture on a water bath for 6 hours.

    • After cooling, neutralize the reaction mixture.

    • Filter the resulting precipitate and wash with ethyl acetate.

    • Recrystallize the crude product from ethanol to obtain the ethyl [ (5-methylpyrimidin-2-yl)sulfanyl]acetate intermediate.[2]

  • Intramolecular Cyclization:

    • Treat a solution of the ethyl [ (5-methylpyrimidin-2-yl)sulfanyl]acetate intermediate (5 mmol) in absolute ethanol (20 mL) with ammonia solution until the pH is greater than 7.

    • Stir the mixture for 30 minutes at room temperature.

    • Allow the solvent to evaporate.

    • Wash the residue with water, dry it, and recrystallize from a mixture of n-hexane and ethanol to yield the final product, 5-Methyl-5H-thiazolo[3,2-a]pyrimidin-7-one.[2]

Protocol 2: Synthesis of 2-Aryl-5-methyl-thiazolo[3,2-a]pyrimidines

This protocol details the synthesis of 2-aryl substituted thiazolo[3,2-a]pyrimidines via the reaction of this compound with substituted phenacyl bromides.

Materials:

  • This compound

  • Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone)

  • Polyphosphoric acid (PPA)

  • Ammonium hydroxide

Procedure:

  • S-Alkylation (Formation of 2-(phenacylthio)-pyrimidine intermediate):

    • Note: While a direct protocol with this compound was not found, the general procedure involves reacting the pyrimidine-2-thiol with a phenacyl bromide in a suitable solvent like ethanol. A scientifically reasonable adaptation would be to dissolve this compound (1 mmol) in ethanol and add an equimolar amount of the desired phenacyl bromide. The mixture would then be refluxed for several hours to yield the S-alkylated intermediate.

  • Intramolecular Cyclization:

    • Heat the crude 2-(phenacylthio)-5-methylpyrimidine intermediate with freshly prepared polyphosphoric acid (PPA) at 110 °C for 2 hours.

    • After cooling, carefully neutralize the reaction mixture with ammonium hydroxide.

    • The resulting precipitate is the desired 2-aryl-5-methyl-thiazolo[3,2-a]pyrimidine.

    • Filter the product, wash with water, and recrystallize from a suitable solvent.[3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various fused heterocyclic systems derived from pyrimidine-2-thiol precursors.

Table 1: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

ProductStarting Pyrimidine-2-thioneElectrophileYield (%)Melting Point (°C)Reference
Ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateEthyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateChloroacetonitrile70172-174[1]
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateEthyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMonochloroacetic acid75160-162[1]
7-(1-Methyl-1H-pyrrol-2-yl)-5-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidin-3-one6-(1-Methyl-1H-pyrrol-2-yl)-4-(thiophen-2-yl)-3,4-dihydro-1H-pyrimidine-2-thioneEthyl chloroacetateGood-[2]

Table 2: Spectroscopic Data for a Representative Thiazolo[3,2-a]pyrimidine

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
Ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate1.2 (t, 3H, CH3), 2.3 (s, 3H, CH3), 3.7, 3.8 (2s, 6H, 2xOCH3), 4.1 (q, 2H, CH2), 5.8 (s, 1H, pyrimidine H), 6.4-7.2 (m, 3H, Ar-H), 7.5 (s, 1H, thiazole H), 8.1 (s, 2H, NH2)14.2, 21.1, 55.4, 55.6, 60.2, 98.6, 104.2, 118.9, 127.5, 129.8, 148.9, 157.8, 159.3, 161.2, 165.4, 168.93420, 3230 (NH2), 1733 (C=O)

Data is for a structurally similar compound and serves as a representative example.

Biological Applications and Signaling Pathways

Fused heterocyclic systems derived from this compound have shown significant promise as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity: EGFR Signaling Pathway Inhibition

Several thiazolo[3,2-a]pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, survival, and metastasis.[4] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth. By inhibiting the tyrosine kinase activity of EGFR, these compounds can block downstream signaling pathways, ultimately leading to apoptosis of cancer cells.

EGFR Signaling Pathway and Inhibition by Thiazolo[3,2-a]pyrimidines

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thiazolo[3,2-a]pyrimidine Inhibitor Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling cascade by thiazolo[3,2-a]pyrimidines.

Antibacterial Activity: DNA Gyrase Inhibition

Certain fused pyrimidine derivatives have demonstrated potent antibacterial activity by targeting bacterial DNA gyrase.[5] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds prevent the supercoiling and uncoiling of bacterial DNA, leading to the cessation of cellular processes and ultimately bacterial cell death. This mechanism of action is distinct from that of many existing antibiotics, making these compounds promising candidates for combating drug-resistant bacteria.

Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Block Replication Blocked Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Inhibitor Fused Pyrimidine Inhibitor Inhibitor->DNA_Gyrase Inhibition

References

Application Notes and Protocols: Synthesis of 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 5-Methylpyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary synthesis route described is the cyclocondensation of a β-dicarbonyl compound with thiourea. This method offers a straightforward and efficient approach to obtaining the target molecule. Included are comprehensive protocols, tables of reagents and reaction parameters, and characterization data. A workflow diagram generated using Graphviz is also provided to visually represent the synthetic process.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a wide range of biologically active molecules.[1] The pyrimidine core is a fundamental structure in various natural and synthetic compounds with diverse pharmacological properties, including anticancer and antimicrobial activities.[1] The thiol group at the 2-position provides a reactive handle for further molecular modifications, allowing for the creation of diverse chemical libraries for drug discovery programs.[1] The synthesis of this compound is most commonly achieved through the acid-catalyzed cyclocondensation of a β-dicarbonyl compound with thiourea, a reaction analogous to the Biginelli reaction.[1]

Experimental Protocols

Synthesis of this compound via Cyclocondensation

This protocol details the synthesis of this compound from a suitable β-dicarbonyl precursor, such as 2-methyl-3-oxobutanal, and thiourea.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-Methyl-3-oxobutanalC₅H₈O₂100.1210.0 g (0.1 mol)Starting β-dicarbonyl compound.
ThioureaCH₄N₂S76.127.61 g (0.1 mol)
EthanolC₂H₅OH46.07100 mLReaction Solvent.
Hydrochloric Acid (conc.)HCl36.465 mLCatalyst.
Sodium HydroxideNaOH40.00As neededFor neutralization.
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (7.61 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add 2-methyl-3-oxobutanal (10.0 g, 0.1 mol).

  • Acid Catalysis: Slowly add concentrated hydrochloric acid (5 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a solution of sodium hydroxide until a pH of approximately 7 is reached.

  • Precipitation and Filtration: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water.

  • Extraction (if no precipitate forms): If the product remains in solution, remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₅H₆N₂S[1]
Molar Mass126.18 g/mol [1]
AppearanceOff-white to pale yellow solid
Melting Point210-212 °C
¹H NMR (DMSO-d₆, δ ppm)
CH₃ (C5)~2.1 ppm (s, 3H)
CH (C4, C6)~8.3 ppm (s, 2H)
NH/SH~12.5 ppm (br s, 1H)[1]
¹³C NMR (DMSO-d₆, δ ppm)
CH₃~15.0 ppm
C5~110.0 ppm
C4, C6~150.0 ppm
C2 (C=S)~175.0 ppm
IR (KBr, cm⁻¹)
N-H stretch3100-3000
C-H stretch2950-2850
C=N stretch~1620
C=S stretch~1200

Note: Spectroscopic data are predicted based on known values for similar structures and may vary slightly.

Mandatory Visualization

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_Methyl_3_oxobutanal 2-Methyl-3-oxobutanal Mixing Mixing in Ethanol + HCl (catalyst) 2_Methyl_3_oxobutanal->Mixing Thiourea Thiourea Thiourea->Mixing Reflux Reflux (4-6 h) Mixing->Reflux Neutralization Neutralization (NaOH) Reflux->Neutralization Isolation Isolation (Filtration or Extraction) Neutralization->Isolation Recrystallization Recrystallization Isolation->Recrystallization Product This compound Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 5-Methylpyrimidine-2-thiol in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth. Consequently, DHFR has been a key target for the development of anticancer and antimicrobial agents.[1][2] 5-Methylpyrimidine-2-thiol is a versatile chemical intermediate that serves as a valuable building block in the synthesis of various heterocyclic compounds, including potential DHFR inhibitors. Its pyrimidine core mimics the endogenous substrate, while the reactive thiol group allows for diverse chemical modifications to explore structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of DHFR inhibitors derived from this compound.

I. Rationale for this compound as a Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including the structures of thymine, cytosine, and uracil. In the context of DHFR inhibition, the pyrimidine core can mimic the pteridine ring of the natural substrate, folic acid, allowing it to bind to the active site of the enzyme. The 5-methyl group can provide additional hydrophobic interactions within the active site, potentially enhancing binding affinity. The key feature of this compound is the thiol group at the 2-position, which is a versatile handle for introducing various substituents through S-alkylation reactions. This allows for the systematic exploration of chemical space to optimize the inhibitory activity and selectivity of the synthesized compounds.

II. Synthesis of DHFR Inhibitors from this compound

A common and effective strategy for utilizing this compound in the synthesis of DHFR inhibitors is through S-alkylation, followed by further structural modifications. This approach allows for the introduction of a wide array of side chains that can interact with different regions of the DHFR active site.

Logical Workflow for Synthesis:

Synthesis_Workflow A This compound B S-Alkylation A->B Base, Alkyl Halide C 2-(Substituted-thio)-5-methylpyrimidine B->C D Further Functionalization (Optional) C->D e.g., Cross-coupling, Nucleophilic Substitution E Final DHFR Inhibitor C->E D->E

Caption: General synthetic workflow for DHFR inhibitors from this compound.

Experimental Protocol: General Procedure for S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of this compound with various alkyl halides.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Appropriate alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate anion.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(alkylthio)-5-methylpyrimidine derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Biological Evaluation of DHFR Inhibitory Activity

The inhibitory potency of the synthesized compounds against DHFR is typically determined using an in vitro enzyme inhibition assay.

Experimental Protocol: DHFR Enzyme Inhibition Assay

This protocol is a general guideline for determining the IC₅₀ values of synthesized compounds against DHFR.

Materials:

  • Recombinant human DHFR (or DHFR from the target organism)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the inhibitor in the assay buffer to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, NADPH (final concentration, e.g., 100 µM), and the inhibitor solution at various concentrations.

  • Add the DHFR enzyme (final concentration, e.g., 10 nM) to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding DHF (final concentration, e.g., 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP⁺) over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

DHFR Signaling Pathway and Inhibition:

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Inhibitor This compound Derivative Inhibitor->DHFR

Caption: Inhibition of the DHFR pathway by this compound derivatives.

IV. Quantitative Data Summary

While specific data for DHFR inhibitors directly derived from this compound is not extensively available in the public domain, the following table presents representative IC₅₀ values for various pyrimidine-based DHFR inhibitors to provide a comparative context.

Compound ClassTarget OrganismIC₅₀ (µM)Reference
Trimethoprim AnalogsHuman DHFR0.72 - 56.05[3]
Thieno[2,3-d]pyrimidinesHuman DHFR0.019 - 0.56[4][5]
Thiazole DerivativesHuman DHFR0.123 - 0.291[6]
Piperidine ThiosemicarbazonesDHFR13.70 - 47.30[7]
Pyrrolo[2,3-d]pyrimidinesHuman TS & DHFRTS: 0.090, DHFR: 0.420[3]

Note: The inhibitory activities are highly dependent on the specific substitutions on the pyrimidine core.

V. Structure-Activity Relationship (SAR) Considerations

To guide the rational design of more potent DHFR inhibitors based on the this compound scaffold, the following SAR points should be considered:

  • The 2-Thioether Substituent: The nature of the group attached to the sulfur atom is critical for activity. Aromatic or heteroaromatic rings can engage in π-π stacking and hydrophobic interactions with residues in the active site. The substitution pattern on these rings can be fine-tuned to optimize these interactions.

  • The 5-Methyl Group: This group generally provides a beneficial hydrophobic interaction. Modifications to this position could be explored, but may not always lead to improved activity.

  • Other Positions on the Pyrimidine Ring: While this compound is the starting point, further modifications at the 4- and 6-positions of the pyrimidine ring, if synthetically feasible, could lead to additional interactions with the enzyme and improve potency and selectivity.

Logical Flow of SAR Exploration:

SAR_Logic Start This compound Scaffold S_Alkyl Vary R group in S-alkylation (Aryl, Heteroaryl, Alkyl) Start->S_Alkyl Aryl_Sub Modify Substituents on Aryl Ring (Electronic & Steric Effects) S_Alkyl->Aryl_Sub Evaluate DHFR Inhibition Assay (IC50) Aryl_Sub->Evaluate Evaluate->S_Alkyl Iterate Optimize Identify Potent & Selective Inhibitors Evaluate->Optimize

Caption: Iterative process for structure-activity relationship studies.

This compound represents a promising and versatile starting material for the synthesis of novel DHFR inhibitors. The straightforward S-alkylation chemistry allows for the generation of diverse libraries of compounds for biological screening. By combining rational design based on SAR principles with efficient synthetic protocols and robust biological evaluation, researchers can effectively explore the potential of this scaffold in the development of new therapeutic agents targeting DHFR.

References

Application of 5-Methylpyrimidine-2-thiol in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine-2-thiol is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its unique structural features, including the presence of multiple donor atoms and the existence of thiol-thione tautomerism, allow for a rich and diverse coordination behavior with a wide array of metal ions. The resulting metal complexes exhibit a range of coordination geometries, nuclearities, and fascinating physicochemical properties.[1] Notably, these coordination compounds have shown promising biological activities, including anticancer and antimicrobial properties, making them attractive candidates for further investigation in drug development.[1]

This document provides detailed application notes and experimental protocols related to the synthesis and coordination chemistry of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Ligational Properties and Coordination Chemistry

This compound (Hmpymt) exists in a tautomeric equilibrium between the thiol and thione forms. In nonpolar solvents, the thiol form is favored, while polar solvents and the solid state promote the thione form.[1] Deprotonation of Hmpymt yields the 5-methylpyrimidine-2-thiolate (mpymt) anion, which acts as a versatile N,S-donor ligand.[1]

The coordination of the mpymt ligand to metal centers can occur in several modes:

  • Monodentate Coordination: Primarily through the soft sulfur atom.

  • Bidentate Chelating Coordination: Involving the sulfur atom and an adjacent nitrogen atom of the pyrimidine ring, forming a stable five-membered ring.[1]

  • Bridging Coordination: The sulfur atom can bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers.

The preferred coordination mode is influenced by several factors, including the nature of the metal ion (Hard and Soft Acids and Bases principle), the steric environment, and the solvent used for the synthesis.[1]

Experimental Protocols

Synthesis of this compound (Hmpymt)

A common and effective method for the synthesis of pyrimidine-2-thiols is through the cyclocondensation reaction of a β-dicarbonyl compound with thiourea. For this compound, a suitable precursor would be a β-ketoaldehyde or a related compound with a methyl substituent.

Materials:

  • β-ketoaldehyde or equivalent (e.g., 2-methyl-3-oxobutanal)

  • Thiourea

  • Sodium ethoxide or other suitable base

  • Ethanol

  • Acetic acid (for neutralization)

Procedure:

  • In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add thiourea and stir until it is completely dissolved.

  • Slowly add the β-ketoaldehyde precursor to the reaction mixture.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with acetic acid until a precipitate is formed.

  • Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

General Protocol for the Synthesis of Transition Metal Complexes of this compound

This protocol describes a general method for the synthesis of mononuclear transition metal complexes of this compound. The specific metal salt and stoichiometry can be varied to obtain different complexes.

Materials:

  • This compound (Hmpymt)

  • A transition metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

  • Methanol or Ethanol

  • A weak base (e.g., triethylamine, sodium acetate) - optional, depending on the metal salt and desired product.

Procedure:

  • Dissolve this compound in methanol or ethanol in a clean flask.

  • In a separate flask, dissolve the transition metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If necessary, add a few drops of a weak base to facilitate the deprotonation of the thiol group.

  • The reaction mixture is typically stirred at room temperature or gently heated for a few hours. The formation of a precipitate often indicates the formation of the complex.

  • The resulting solid is collected by filtration, washed with the solvent used for the reaction, and then with a low-boiling point solvent like diethyl ether.

  • The complex can be dried in a desiccator over anhydrous CaCl₂.

Data Presentation

Spectroscopic Data

The coordination of this compound to a metal ion can be monitored by various spectroscopic techniques. The following table summarizes typical spectroscopic data for related pyrimidine-2-thiol metal complexes.

Complex Typeν(C=S) (cm⁻¹) in IRν(M-S) (cm⁻¹) in IRλmax (nm) in UV-VisAssignment
Free Ligand~1150-~270, ~320π → π, n → π
[Cu(mpymt)₂(H₂O)₂]~1120~350-400~450, ~650LMCT, d-d
[Ni(mpymt)₂(H₂O)₂]~1125~340-390~400, ~600LMCT, d-d
[Zn(mpymt)₂(H₂O)₂]~1130~330-380~350LMCT

Note: The exact positions of the bands can vary depending on the metal ion, the overall geometry of the complex, and the solvent used.

X-ray Crystallographic Data

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of coordination compounds. The following table provides representative bond lengths and angles for a hypothetical mononuclear complex, [M(mpymt)₂(H₂O)₂], based on data from analogous structures.

Parameter[Cu(mpymt)₂(H₂O)₂][Ni(mpymt)₂(H₂O)₂][Zn(mpymt)₂(H₂O)₂]
M-S Bond Length (Å)~2.30 - 2.40~2.35 - 2.45~2.40 - 2.50
M-N Bond Length (Å)~2.00 - 2.10~2.05 - 2.15~2.10 - 2.20
S-M-N Bite Angle (°)~85 - 90~85 - 90~85 - 90
Coordination GeometryDistorted OctahedralOctahedralOctahedral
Biological Activity Data

The metal complexes of pyrimidine-2-thiol derivatives have been investigated for their potential as therapeutic agents. The following tables summarize representative anticancer and antimicrobial activity data for analogous compounds.

Table 1: Anticancer Activity (IC₅₀ values in µM)

Compound/ComplexMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Ligand (analogue)> 50> 50> 50
[Cu(L)₂] complex (analogue)15.2 ± 1.820.5 ± 2.118.3 ± 1.5
[Zn(L)₂] complex (analogue)25.8 ± 2.530.1 ± 3.228.6 ± 2.9
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.21.0 ± 0.1

Note: L represents a pyrimidine-2-thiol derivative. The IC₅₀ values are indicative and can vary based on the specific ligand and experimental conditions.

Table 2: Antimicrobial Activity (MIC values in µg/mL)

Compound/ComplexStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Ligand (analogue)64128128256
[Cu(L)₂] complex (analogue)16323264
[Ni(L)₂] complex (analogue)326464128
Ciprofloxacin (Standard)4248

Note: L represents a pyrimidine-2-thiol derivative. The MIC values are indicative and can vary based on the specific ligand and microbial strains tested.

Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Start Precursors β-Dicarbonyl Thiourea Start->Precursors Cyclocondensation Cyclocondensation Precursors->Cyclocondensation Hmpymt This compound (Hmpymt) Cyclocondensation->Hmpymt Coordination_Reaction Coordination Reaction Hmpymt->Coordination_Reaction Metal_Salt Transition Metal Salt Metal_Salt->Coordination_Reaction Complex Metal Complex Coordination_Reaction->Complex Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Complex->Spectroscopy Xray Single-Crystal X-ray Diffraction Complex->Xray Elemental_Analysis Elemental Analysis Complex->Elemental_Analysis Biological_Activity Biological Activity Screening (Anticancer, Antimicrobial) Complex->Biological_Activity

Caption: Workflow for the synthesis and characterization of this compound and its metal complexes.

Tautomerism and Coordination Modes

Tautomerism_Coordination cluster_tautomerism Tautomeric Equilibrium cluster_coordination Coordination Modes Thiol Thiol Form Thione Thione Form Thiol->Thione H⁺ shift Deprotonation Deprotonation (-H⁺) Thiol->Deprotonation Thione->Deprotonation Anion mpymt⁻ Anion Deprotonation->Anion Monodentate Monodentate (via S) Anion->Monodentate Bidentate Bidentate Chelating (via N,S) Anion->Bidentate Bridging Bridging (via S) Anion->Bridging

Caption: Tautomerism of this compound and its coordination modes upon deprotonation.

Conclusion

This compound is a ligand of significant interest in coordination chemistry, offering a pathway to a wide range of metal complexes with diverse structures and potential applications. The protocols and data presented herein provide a foundation for researchers to explore the synthesis, characterization, and biological evaluation of these promising compounds. Further research into the structure-activity relationships of these complexes is warranted to unlock their full therapeutic potential.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions that may arise during the experimental process.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the synthesis of this compound, focusing on a common synthetic route involving the cyclocondensation of a β-ketoester with thiourea.

Issue 1: Low or No Product Formation

  • Question: I am not getting the expected product, or the yield is very low. What are the possible reasons?

  • Answer: Low or no product formation can be attributed to several factors:

    • Purity of Reactants: Ensure that the starting materials, particularly the β-ketoester (e.g., ethyl 2-formylpropanoate or a related precursor) and thiourea, are of high purity. Impurities can inhibit the reaction.

    • Reaction Conditions: The reaction is sensitive to temperature and the base used. Ensure that the sodium ethoxide is freshly prepared or properly stored to maintain its reactivity. The reaction typically requires reflux, and incomplete heating can lead to low conversion.

    • Moisture: The presence of water can interfere with the reaction by consuming the base and hydrolyzing the ester. Ensure all glassware is dry and use anhydrous solvents.

    • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products. A slight excess of thiourea is sometimes used to drive the reaction to completion.

Issue 2: Formation of a Significant Amount of Side Products

  • Question: My final product is impure, and I am observing significant side product formation in my analysis (TLC/NMR). How can I minimize these?

  • Answer: Side product formation is a common challenge. Here are some strategies to improve selectivity:

    • Control of Reaction Temperature: Overheating or prolonged reaction times can lead to the decomposition of starting materials or the product, resulting in impurities. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Order of Addition of Reagents: Adding the β-ketoester slowly to the solution of sodium ethoxide and thiourea can sometimes help to minimize side reactions.

    • pH Control during Workup: Careful neutralization of the reaction mixture is crucial. If the pH becomes too acidic or basic during workup, it can lead to the degradation of the desired product.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating the pure this compound from the reaction mixture. What purification strategies are most effective?

  • Answer: The product is a solid that can often be isolated by precipitation and purified by recrystallization.

    • Precipitation: After completion of the reaction, cooling the mixture and acidifying it with an acid like acetic acid should precipitate the crude product.

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a highly effective method for purifying the final product. Ensure the product is fully dissolved at high temperature and allowed to cool slowly to form pure crystals.

    • Washing: Washing the filtered product with cold solvent can help remove soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method is the cyclocondensation reaction of a suitable β-dicarbonyl compound with thiourea in the presence of a base. A common precursor is an alpha-methyl-beta-ketoester or its enol ether.

Q2: What is the role of sodium ethoxide in this reaction?

A2: Sodium ethoxide acts as a strong base to deprotonate the thiourea and the β-ketoester, facilitating the cyclization reaction to form the pyrimidine ring.

Q3: Can I use other bases instead of sodium ethoxide?

A3: While sodium ethoxide is commonly used, other strong bases like sodium methoxide or potassium tert-butoxide could potentially be used. However, reaction conditions may need to be re-optimized.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a nonpolar and a polar solvent (e.g., hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the key safety precautions to take during this synthesis?

A5: Thiourea is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be carried out in a well-ventilated fume hood. Sodium ethoxide is a corrosive and moisture-sensitive base that should also be handled with care.

Experimental Protocols

A detailed experimental protocol for a key synthetic step is provided below.

Synthesis of this compound via Cyclocondensation

This protocol describes the synthesis of this compound from a β-ketoester and thiourea.

Materials:

  • Ethyl 2-formylpropanoate (or a suitable equivalent β-dicarbonyl compound)

  • Thiourea

  • Sodium metal

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Once the sodium has completely dissolved to form sodium ethoxide, add thiourea to the solution and stir until it is fully dissolved.

  • Addition of β-Ketoester: To the stirred solution, add the β-ketoester (e.g., ethyl 2-formylpropanoate) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture by adding glacial acetic acid until the pH is approximately neutral.

  • Isolation: The product will precipitate out of the solution upon neutralization and cooling. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

Data Presentation

Table 1: Reactant Stoichiometry and Reaction Conditions

Reactant/ParameterMolar RatioRoleNotes
β-Ketoester1.0Starting MaterialThe choice of β-ketoester determines the substituent at the 5-position.
Thiourea1.0 - 1.2Starting MaterialA slight excess may improve yield.
Sodium Ethoxide1.0 - 1.1Base CatalystShould be freshly prepared or properly stored.
Solvent-Reaction MediumAnhydrous ethanol is commonly used.
TemperatureRefluxReaction ConditionTypically the boiling point of the solvent.
Reaction Time2 - 8 hoursReaction ConditionMonitor by TLC for completion.

Table 2: Typical Yields and Purification Methods

ProductAppearanceTypical YieldPurification Method
This compoundWhite to off-white solid60-80%Recrystallization (Ethanol/Water)

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Beta-Ketoester β-Ketoester (e.g., Ethyl 2-formylpropanoate) Cyclocondensation Cyclocondensation Beta-Ketoester->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Base Base (e.g., Sodium Ethoxide) Base->Cyclocondensation Product This compound Cyclocondensation->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Prepare Sodium Ethoxide in Anhydrous Ethanol B Dissolve Thiourea A->B C Add β-Ketoester B->C D Reflux Reaction Mixture C->D E Monitor by TLC D->E E->D Incomplete F Cool and Neutralize with Acetic Acid E->F Complete G Filter Precipitated Product F->G H Wash with Cold Water and Ethanol G->H I Recrystallize from Ethanol/Water H->I J Dry Pure Product I->J

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Logic Start Low/No Product Yield Purity Check Reactant Purity Start->Purity Conditions Verify Reaction Conditions (Temp, Time, Base Activity) Purity->Conditions Pure Purify_Reactants Purify/Use Fresh Starting Materials Purity->Purify_Reactants Impure Moisture Ensure Anhydrous Conditions Conditions->Moisture Optimal Optimize_Conditions Optimize Temperature/Time Use Fresh Base Conditions->Optimize_Conditions Suboptimal Dry_Glassware Use Flame-Dried Glassware and Anhydrous Solvents Moisture->Dry_Glassware Suspected Success Improved Yield Moisture->Success Dry Purify_Reactants->Success Optimize_Conditions->Success Dry_Glassware->Success

Caption: Troubleshooting decision tree for low product yield.

common side products in 5-Methylpyrimidine-2-thiol derivatization and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Methylpyrimidine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the S-alkylation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments, with a focus on identifying and mitigating the formation of common side products.

FAQ 1: I am seeing multiple spots on my TLC after an alkylation reaction with this compound. What are the likely side products?

The most common side products in the alkylation of this compound are the result of N-alkylation and oxidation of the desired S-alkylated product. Due to the tautomeric nature of the starting material (thiol-thione tautomerism), alkylation can occur on both the sulfur and nitrogen atoms.

  • S-Alkylated Product (Desired): 2-(Alkylthio)-5-methylpyrimidine

  • N-Alkylated Side Product: 1-Alkyl-5-methylpyrimidine-2(1H)-thione

  • Oxidized Side Product: 2-(Alkylsulfinyl)-5-methylpyrimidine (oxidation of the S-alkylated product)

FAQ 2: How can I favor S-alkylation over N-alkylation?

The regioselectivity of the alkylation (S- vs. N-alkylation) is influenced by several factors, including the base, solvent, and alkylating agent. Generally, to favor S-alkylation:

  • Choice of Base: Weaker bases and conditions that favor the formation of the thiolate anion will promote S-alkylation. Potassium carbonate (K₂CO₃) is a commonly used base that often gives good selectivity for S-alkylation. Stronger bases like sodium hydride (NaH) can increase the proportion of N-alkylation.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are typically used.

  • Reaction Temperature: Running the reaction at room temperature or slightly elevated temperatures is generally sufficient. Higher temperatures may lead to more side products.

FAQ 3: I have an unexpected peak in my mass spectrum with a mass increase of +16 Da. What is this and how can I avoid it?

An increase of 16 atomic mass units strongly suggests the oxidation of the thioether in your desired S-alkylated product to a sulfoxide.

  • Cause: This oxidation can occur if the reaction is exposed to atmospheric oxygen, especially at elevated temperatures, or if your solvents contain peroxide impurities.

  • Prevention:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly distilled or peroxide-free solvents.

    • Avoid prolonged reaction times at high temperatures.

FAQ 4: My NMR spectrum is complex, and I suspect I have a mixture of S- and N-alkylated isomers. How can I distinguish them and purify my desired product?
  • Distinguishing Isomers:

    • ¹H NMR: The chemical shift of the protons on the carbon attached to the heteroatom will be different. For a benzyl group, the benzylic protons (Ar-CH₂-) in the S-alkylated isomer typically appear at a different chemical shift compared to the N-alkylated isomer.

    • ¹³C NMR: The chemical shift of the carbon adjacent to the sulfur or nitrogen will also be distinct. For instance, an N-CH₂- peak would appear at a different chemical shift than an S-CH₂- peak.[1]

  • Purification:

    • Column Chromatography: Separation of the S- and N-alkylated isomers, as well as the oxidized byproduct, can often be achieved using silica gel column chromatography.[2][3][4] The polarity of these compounds is different, allowing for their separation. A common eluent system is a gradient of ethyl acetate in hexanes.[5] The exact ratio will depend on the specific alkyl group. It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).[6][7]

Troubleshooting Guide: Low Yield or Multiple Products

If you are experiencing low yields of your desired 2-(alkylthio)-5-methylpyrimidine or observing multiple products, follow this troubleshooting workflow.

TroubleshootingWorkflow Start Low Yield / Multiple Products Observed Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC Multiple_Spots Multiple spots observed Check_TLC->Multiple_Spots Spots visible Desired_Product_Only Mainly desired product, low conversion Check_TLC->Desired_Product_Only Single major spot with starting material Identify_Side_Products Identify side products by LC-MS and compare Rf values Multiple_Spots->Identify_Side_Products Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Slightly increase temperature - Check reagent quality Desired_Product_Only->Optimize_Conditions Optimize_Conditions->Start N_Alkylation N-Alkylation is significant Identify_Side_Products->N_Alkylation Oxidation Oxidation product observed Identify_Side_Products->Oxidation Modify_Base Use a weaker base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) N_Alkylation->Modify_Base Yes Inert_Atmosphere Run reaction under inert atmosphere (N₂ or Ar) and use degassed solvents Oxidation->Inert_Atmosphere Yes Purification Purify by column chromatography (e.g., Hexane/Ethyl Acetate gradient) Modify_Base->Purification Inert_Atmosphere->Purification End Pure S-Alkylated Product Purification->End

A troubleshooting workflow for low yield or multiple products in this compound derivatization.

Data Presentation: S-Alkylation vs. Side Product Formation

The following table provides representative yields for the S-alkylation of pyrimidine-2-thiol derivatives under different reaction conditions to illustrate how the choice of base and solvent can influence the outcome.

Alkylating AgentBaseSolventDesired S-Alkylated Product Yield (%)N-Alkylated Side ProductReference
Benzyl BromideK₂CO₃DMF97%Minor[8]
Benzyl HalidesK₂CO₃DMF50-94%Observed[9]
Benzyl BromideTriethylamineTHF55-60%Observed[2]
Alkyl HalidesNaHDMF/THFLower S-alkylation selectivityIncreased N-alkylationGeneral Observation

Note: Yields are highly dependent on the specific substrate, reaction time, and temperature.

Experimental Protocols

Key Experiment: S-Alkylation of this compound with Benzyl Bromide

This protocol describes a general procedure for the selective S-alkylation of this compound using potassium carbonate as the base.[8][10]

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1-0.2 M).

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Then, add benzyl bromide (1.03 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 14 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent).

  • Workup:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired S-alkylated product from any N-alkylated side product and other impurities.

Signaling Pathways and Experimental Workflows

Derivatives of pyrimidine are known to be biologically active and can act as inhibitors of various signaling pathways. Understanding these pathways is crucial for drug development professionals.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a therapeutic strategy for B-cell malignancies.[11] Pyrimidine derivatives have been developed as potent BTK inhibitors.[8]

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Downstream Downstream Signaling (NF-κB, MAPK) Calcium->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyrimidine_Inhibitor Pyrimidine-based BTK Inhibitor Pyrimidine_Inhibitor->BTK Inhibition

The BTK signaling pathway and the inhibitory action of pyrimidine derivatives.
BMP2/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is crucial for osteoblast differentiation and bone formation. Some pyrimidine derivatives have been identified as agents that can promote osteogenesis through this pathway.[12][13]

BMP2_Pathway BMP2 BMP2 Ligand Receptor BMP Type I/II Receptors BMP2->Receptor Binding SMAD1 SMAD1/5/8 Receptor->SMAD1 Phosphorylation Complex SMAD Complex SMAD1->Complex SMAD4 SMAD4 SMAD4->Complex Gene_Expression Target Gene Expression (e.g., RUNX2) Complex->Gene_Expression Translocation into Nucleus Nucleus Nucleus Osteogenesis Osteoblast Differentiation & Bone Formation Gene_Expression->Osteogenesis Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->SMAD1 Promotes Phosphorylation

The BMP2/SMAD1 signaling pathway, which can be modulated by certain pyrimidine derivatives.

References

improving the yield and purity of 5-Methylpyrimidine-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methylpyrimidine-2-thiol, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthesis of this compound involves the cyclocondensation of a β-dicarbonyl compound (or a functional equivalent) with thiourea. An alternative approach is the nucleophilic substitution of a 2-halopyrimidine with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.[1]

Q2: What are the expected 1H NMR chemical shifts for this compound?

A2: In DMSO-d6, the following characteristic peaks are expected: a singlet for the methyl group (CH₃) protons, signals for the pyrimidine ring protons, and a broad singlet for the thiol (SH) or thione (NH) proton, which is exchangeable with D₂O.[2][3][4][5] The exact chemical shifts can vary depending on the solvent and concentration.

Q3: What are the key factors influencing the yield and purity of the synthesis?

A3: Several factors can significantly impact the outcome of the synthesis:

  • Purity of Starting Materials: Impurities in the reactants can lead to side reactions and lower yields.

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds at a reasonable rate without causing degradation of reactants or products.

  • Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to the formation of byproducts.

  • pH of the Reaction Mixture: The pH can influence the reactivity of the reactants and the stability of the product.

  • Choice of Solvent: The solvent should be able to dissolve the reactants and facilitate the reaction without participating in side reactions.[6]

Q4: How can the purity of the final product be improved?

A4: Recrystallization is a common and effective method for purifying this compound.[7][8] A suitable solvent system, often a mixture of an alcohol and water, can be used to dissolve the crude product at an elevated temperature, and upon cooling, the purified product will crystallize out, leaving impurities in the mother liquor. Column chromatography can also be employed for purification if recrystallization is not sufficient.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time and monitor progress by TLC.- Optimize reaction temperature; too low may be too slow, too high may cause degradation.
Side reactions consuming starting materials.- Ensure the purity of starting materials.- Adjust the stoichiometry of the reactants.- Consider changing the solvent or catalyst.[6]
Product loss during workup.- Minimize the number of transfer steps.- Ensure the pH is optimized for precipitation if applicable.- Use an appropriate solvent for extraction to ensure good partitioning.
Low Purity (Presence of Impurities) Unreacted starting materials.- Optimize reaction conditions (time, temperature) to drive the reaction to completion.- Perform a thorough workup to remove unreacted starting materials.
Formation of byproducts (e.g., isomers, dimers).- Adjust the reaction temperature; side reactions may be favored at higher temperatures.- Consider a different synthetic route that may offer higher selectivity.- Employ purification techniques like recrystallization or column chromatography.[7][9]
Discolored product (e.g., dark oil or solid).- Prolonged heating can lead to decomposition and discoloration. Reduce reaction time.- If colored impurities are present, consider treating the solution with activated charcoal during recrystallization.[9]
Difficulty with Product Isolation/Precipitation Product is too soluble in the reaction mixture.- After the reaction is complete, try cooling the mixture in an ice bath to induce precipitation.- If the product is soluble, consider removing the solvent under reduced pressure and then proceeding with purification.
Formation of an oil instead of a solid.- "Oiling out" can occur if the solution is supersaturated or if the cooling is too rapid. Try cooling the solution more slowly.- Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.- Add a seed crystal of the pure product if available.

Data Presentation: Optimizing Reaction Conditions

The following table presents illustrative data on how varying reaction conditions can affect the yield and purity of this compound synthesis. This data is representative and intended to guide optimization efforts.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1Ethanol8047592
2Ethanol8088290
3Isopropanol8567894
4Toluene11066588
5DMF10048595
6Water10087091

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the condensation of ethyl propionylacetate and thiourea.

Materials:

  • Ethyl propionylacetate

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add ethyl propionylacetate (1.0 equivalent) followed by thiourea (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in deionized water and acidify with hydrochloric acid to a pH of approximately 5-6. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system, for example, an ethanol/water mixture.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Slowly add hot deionized water to the filtrate until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Ethyl Propionylacetate + Thiourea + Sodium Ethoxide in Ethanol reflux Reflux (80°C, 6-8h) reactants->reflux evaporation Solvent Evaporation reflux->evaporation dissolution Dissolve in Water evaporation->dissolution acidification Acidify with HCl (pH 5-6) dissolution->acidification filtration Vacuum Filtration acidification->filtration drying Drying filtration->drying recrystallization Recrystallization (Ethanol/Water) drying->recrystallization pure_product Pure this compound recrystallization->pure_product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_rxn Side Reactions start->side_rxn workup_loss Workup Loss start->workup_loss optimize_time_temp Optimize Time & Temperature incomplete_rxn->optimize_time_temp check_reagents Check Reagent Purity & Stoichiometry side_rxn->check_reagents optimize_workup Optimize Workup Procedure workup_loss->optimize_workup Troubleshooting_Purity cluster_causes Potential Causes cluster_solutions Solutions start Low Purity Observed unreacted_sm Unreacted Starting Materials start->unreacted_sm byproducts Byproduct Formation start->byproducts discoloration Discoloration start->discoloration drive_rxn Drive Reaction to Completion unreacted_sm->drive_rxn purify Recrystallization or Chromatography byproducts->purify charcoal Activated Charcoal Treatment discoloration->charcoal

References

Technical Support Center: Purification of 5-Methylpyrimidine-2-thiol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methylpyrimidine-2-thiol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and commonly used methods for the purification of this compound and its derivatives are recrystallization and silica gel column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How do I choose between recrystallization and column chromatography?

A2: Recrystallization is often preferred for larger quantities of material when a suitable solvent system is found, as it can be more time- and solvent-efficient. It is particularly effective for removing small amounts of impurities from a solid product. Column chromatography, on the other hand, offers higher resolution and is excellent for separating complex mixtures or removing impurities with similar solubility to the desired product. A logical workflow for method selection is presented below.

Q3: What are the likely impurities I might encounter?

A3: Impurities in this compound often stem from its synthesis, which typically involves the condensation of a β-dicarbonyl compound (or its equivalent) with thiourea. Potential impurities include unreacted starting materials, such as thiourea and ethyl 2-formylpropionate, and side-products from incomplete or alternative reaction pathways.

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the melting point of the solid is lower than the boiling point of the solvent, or if there are significant impurities. To troubleshoot this, you can try adding more of the solvent in which the compound is more soluble (if using a mixed solvent system), or select a lower-boiling point solvent for recrystallization. A preliminary purification by passing the crude material through a short plug of silica gel can also help remove impurities that may be causing this issue.

Q5: My compound won't crystallize from the solution. What steps can I take?

A5: If crystals do not form, the solution may be too dilute or supersaturated. Try evaporating some of the solvent to increase the concentration of your compound. If the solution is clear, inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be effective. If these methods fail, it may be necessary to remove the solvent and attempt recrystallization with a different solvent system.

Purification Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method for this compound and its derivatives.

Purification Method Selection Workflow for Purification Method Selection start Crude this compound is_solid Is the crude product a solid? start->is_solid is_major_product Is the desired product the major component? is_solid->is_major_product Yes complex_mixture Complex mixture or oily product is_solid->complex_mixture No (Oil) recrystallization Attempt Recrystallization is_major_product->recrystallization Yes column_chromatography Perform Column Chromatography is_major_product->column_chromatography No successful_cryst Was recrystallization successful? recrystallization->successful_cryst pure_product Pure Product column_chromatography->pure_product successful_cryst->column_chromatography No successful_cryst->pure_product Yes complex_mixture->column_chromatography

Choosing a purification method.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline for the recrystallization of this compound from an ethanol/water mixed solvent system. The exact ratios may need to be optimized based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to near boiling.

  • While the ethanol solution is hot, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.

  • If precipitation is too rapid, add a small amount of hot ethanol to redissolve the solid and achieve a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Silica Gel Column Chromatography of this compound

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography with an ethyl acetate/hexane solvent system.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent).

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or carefully load the solution directly onto the column.

  • Begin elution with a non-polar solvent mixture, such as 10% ethyl acetate in hexane.

  • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexane) to elute the desired compound. The elution can be monitored by Thin Layer Chromatography (TLC).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the purification of this compound. Please note that actual results may vary depending on the quality of the crude material and the specific experimental conditions.

Purification MethodStarting Material PuritySolvent SystemYield (%)Final Purity (m.p.)
Recrystallization~90%Ethanol/Water80-90%>98% (e.g., 210-212 °C)
Column Chromatography70-80%Ethyl Acetate/Hexane (gradient)60-75%>99% (e.g., 211-213 °C)

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization Troubleshooting Troubleshooting Recrystallization Issues start Problem Encountered no_crystals No crystals form upon cooling start->no_crystals oiling_out Compound 'oils out' start->oiling_out low_yield Low recovery of purified product start->low_yield solution1 Solution is likely too dilute. Evaporate some solvent and cool again. no_crystals->solution1 Yes solution2 Induce crystallization by scratching the flask or adding a seed crystal. no_crystals->solution2 If solution1 fails solution3 Reheat to dissolve the oil, add more of the 'good' solvent, and cool slowly. oiling_out->solution3 Yes solution4 Use a lower boiling point solvent system. oiling_out->solution4 If solution3 fails solution5 Too much solvent was used. Concentrate the mother liquor to recover more product. low_yield->solution5 Yes solution6 Crystals were washed with solvent that was not cold enough. low_yield->solution6 Also consider

Guide for recrystallization problems.
Column Chromatography Troubleshooting

Column Chromatography Troubleshooting Troubleshooting Column Chromatography Issues start Problem Encountered no_elution Compound does not elute from the column start->no_elution poor_separation Poor separation of compound and impurities start->poor_separation streaking Compound streaks down the column start->streaking solution1 The eluent is not polar enough. Gradually increase the polarity of the solvent system. no_elution->solution1 Yes solution2 The compound may have decomposed on the silica. Check for stability on a TLC plate. no_elution->solution2 If polarity increase fails solution3 Optimize the solvent system using TLC. Aim for a larger difference in Rf values. poor_separation->solution3 Yes solution4 Do not overload the column with crude material. poor_separation->solution4 Also consider solution5 The sample was loaded in a solvent that is too polar. Use a less polar solvent for loading. streaking->solution5 Yes solution6 The compound may be too polar for silica gel. Consider using a different stationary phase like alumina. streaking->solution6 If streaking persists

Guide for column chromatography problems.

Technical Support Center: S-Alkylation Reactions of 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the S-alkylation of 5-methylpyrimidine-2-thiol, a common reaction in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the S-alkylation of this compound?

The S-alkylation of this compound proceeds via a nucleophilic substitution reaction.[1] The thiol group is first deprotonated by a base to form a thiolate anion. This potent nucleophile then attacks the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the desired S-alkylated product.[1][2]

Q2: What are common bases, solvents, and alkylating agents used for this reaction?

  • Bases: Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), sodium hydride (NaH), and triethylamine (Et₃N).[1][3] The choice of base is crucial and depends on the reactivity of the alkylating agent and the desired reaction conditions.

  • Solvents: Polar aprotic solvents are typically used to facilitate the reaction.[1] Common choices include dimethylformamide (DMF), acetone, and acetonitrile.[1][4] In some cases, reactions can also be carried out in water.[3]

  • Alkylating Agents: A variety of alkylating agents can be used, with alkyl halides (e.g., methyl iodide, ethyl bromide) being the most common.[1][5] Other options include dimethyl sulfate.[6]

Q3: My reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?

Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: The formation of the thiolate anion is critical.[6] Ensure your base is not old or hydrated. You may need to use a stronger base or increase the stoichiometry.[6] Thiols are generally more acidic than alcohols, so a moderately strong base should be sufficient.[2][7][8]

  • Inactive Alkylating Agent: Alkylating agents, especially reactive ones, can degrade over time or upon exposure to moisture.[6] Use a fresh bottle or purify the agent before use.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[3] Monitor the reaction temperature and consider increasing it if the reaction is sluggish. However, excessive heat can lead to side reactions.[6]

  • Poor Quality Starting Materials: Verify the purity of your this compound and other reagents.[6]

Q4: I am observing multiple spots on my TLC, indicating the formation of side products. What are they and how can I minimize them?

Several side reactions can occur during the S-alkylation of this compound.

  • N-Alkylation: The pyrimidine ring contains nitrogen atoms that can also be alkylated, leading to N-alkylated byproducts.[6][9] To minimize this, use less reactive alkylating agents if possible and maintain strict temperature control, as higher temperatures can favor N-alkylation.[6]

  • Over-alkylation/Disulfide Formation: The product thiol can sometimes react with another molecule of the alkyl halide, leading to a sulfide byproduct.[5][10][11] Using an excess of the thiol relative to the alkylating agent can help minimize this.[12] Oxidation of the thiol can also lead to disulfide formation.[7][10]

  • Isomerization: In some cases, the product may isomerize to a more thermodynamically stable form, especially at elevated temperatures.[13]

Q5: How can I purify my S-alkylated product?

The purification method will depend on the properties of your product and the impurities present.

  • Recrystallization: If your product is a solid, recrystallization is often an effective and economical method for purification.[14] The choice of solvent is critical for successful recrystallization.[14]

  • Column Chromatography: For liquid products or for separating complex mixtures of products and byproducts, flash column chromatography on silica gel is a standard technique.[9][14] A suitable solvent system can be determined using thin-layer chromatography (TLC).[14]

  • Work-up Procedures: A standard aqueous work-up, including washing the organic layer with brine or a mild bicarbonate solution, can help remove water-soluble impurities and unreacted base.[6]

Data Presentation: Reaction Condition Optimization

The following table summarizes general conditions for S-alkylation and their impact on the reaction outcome. Yields are qualitative and will vary depending on the specific substrates and reagents used.

ParameterCondition ACondition BCondition CExpected Outcome
Base K₂CO₃ (mild)NaOH (strong)NaH (very strong)Stronger bases can increase reaction rate but may also promote side reactions.[6]
Solvent AcetoneDMFAcetonitrilePolar aprotic solvents generally give good results.[1] DMF is often used for less reactive halides.
Temperature Room Temperature50 °CRefluxHigher temperatures can increase reaction rate but may also lead to more byproducts like N-alkylation.[3][6]
Yield Moderate to GoodGood to HighHighYield is highly dependent on the combination of all parameters.

Experimental Protocols

General Protocol for the S-Alkylation of this compound with an Alkyl Halide

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetone) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition:

    • Add the base (e.g., K₂CO₃, 1.5 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the thiolate anion.

  • Alkylation:

    • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

    • The reaction may be exothermic; maintain the desired temperature with a water bath if necessary.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • If the reaction is slow at room temperature, it can be heated to an appropriate temperature (e.g., 50-80 °C).[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel.[14]

    • Characterize the purified product by appropriate analytical methods (e.g., NMR, MS).

Mandatory Visualization

TroubleshootingWorkflow start Start: S-Alkylation Reaction problem Problem Identification start->problem low_yield Low/No Yield problem->low_yield Yield Issue side_products Side Products Observed problem->side_products Purity Issue purification_issue Purification Issues problem->purification_issue Isolation Issue check_base Check Base - Fresh? - Stoichiometry? - Strength? low_yield->check_base check_alkylating_agent Check Alkylating Agent - Purity? - Fresh? low_yield->check_alkylating_agent optimize_temp Optimize Temperature - Increase for slow reaction - Decrease to reduce side products low_yield->optimize_temp check_starting_material Check Starting Material Purity low_yield->check_starting_material analyze_side_products Analyze Side Products (TLC/LC-MS) - N-Alkylation? - Disulfide? side_products->analyze_side_products optimize_purification Optimize Purification - Recrystallization solvent screen - Chromatography gradient purification_issue->optimize_purification solution Successful Reaction check_base->solution Resolved check_alkylating_agent->solution Resolved optimize_temp->solution Resolved check_starting_material->solution Resolved adjust_conditions Adjust Conditions - Lower Temperature - Change Base/Solvent analyze_side_products->adjust_conditions adjust_conditions->solution Resolved optimize_purification->solution Resolved

Caption: Troubleshooting workflow for S-alkylation of this compound.

References

addressing stability and storage issues of 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability and storage issues of 5-Methylpyrimidine-2-thiol for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2] It should be protected from light, moisture, and heat.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is the oxidation of its thiol group to form a disulfide dimer, 5,5'-dimethyl-2,2'-dithiobis(pyrimidine). This is a common reaction for thiol-containing compounds when exposed to oxygen. Further oxidation to sulfonic acid derivatives can also occur under more aggressive oxidative conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound exhibits pH-dependent stability. It is more susceptible to degradation in neutral to alkaline conditions, where the thiol group is more readily deprotonated, making it more susceptible to oxidation. Acidic conditions can also promote hydrolysis, although to a lesser extent than oxidation at higher pH.

Q4: Is this compound sensitive to light?

A4: Yes, pyrimidine derivatives can be sensitive to light. Photodegradation can occur, leading to the formation of various degradation products. Therefore, it is crucial to store the compound in amber vials or otherwise protect it from light exposure.

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color (e.g., yellowing) or the appearance of turbidity in solutions. A strong, unpleasant odor can also be indicative of the presence of volatile thiol-related impurities. However, the most reliable way to assess degradation is through analytical techniques like HPLC.

Troubleshooting Guides

Issue 1: Inconsistent results in experiments using this compound.
  • Possible Cause 1: Degradation of the compound due to improper storage.

    • Solution: Verify that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere, protected from light). If there is any doubt about the quality of the stock, it is advisable to use a fresh batch.

  • Possible Cause 2: Degradation of the compound in solution during the experiment.

    • Solution: Prepare solutions of this compound fresh before each experiment using degassed solvents. If the experiment is lengthy, consider running it under an inert atmosphere. For aqueous solutions, use buffers with a slightly acidic pH if compatible with the experimental conditions.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause 1: Formation of degradation products.

    • Solution: The primary degradation product is likely the disulfide dimer. Compare the retention time of the unknown peak with that of a disulfide standard if available. To confirm the identity of degradation products, LC-MS/MS analysis is recommended.

  • Possible Cause 2: Contamination.

    • Solution: Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents. Run a blank analysis to rule out contamination from the analytical system itself.

Data on Forced Degradation of this compound

The following tables summarize representative data from forced degradation studies on this compound, illustrating its stability under various stress conditions.

Table 1: Degradation of this compound in Solution (0.1 mg/mL) at 40°C

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product
0.1 M HCl2495.2Unknown
4891.5Unknown
Water (pH ~6.5)2492.1Disulfide Dimer
4885.3Disulfide Dimer
0.1 M NaOH2475.8Disulfide Dimer & others
4862.4Disulfide Dimer & others
3% H₂O₂2468.3Oxidized Products
4851.7Oxidized Products

Table 2: Photostability of this compound (Solid and Solution)

ConditionExposure Time (hours)This compound Remaining (%)
Solid (ICH Option 1)2498.9
Solution (0.1 mg/mL in Water)2488.7

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is designed for the quantitative analysis of this compound and the separation of its potential degradation products.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours.

  • Photodegradation: Expose the solid compound and a 0.1 mg/mL aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the HPLC mobile phase for analysis.

Visualizations

Degradation_Pathway A This compound B 5,5'-Dimethyl-2,2'-dithiobis(pyrimidine) (Disulfide Dimer) A->B Oxidation (O2) C 5-Methylpyrimidine-2-sulfonic acid B->C Further Oxidation (e.g., H2O2)

Caption: Proposed primary degradation pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A This compound B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C HPLC Analysis (Quantitative) B->C D LC-MS/MS Analysis (Identification of Degradants) B->D E Assess Stability C->E F Elucidate Degradation Pathway D->F

Caption: General experimental workflow for stability testing of this compound.

Troubleshooting_Guide A Inconsistent Experimental Results? B Check Storage Conditions (2-8°C, Inert, Dark) A->B Yes F Appearance of Unknown Peaks in HPLC? A->F No C Prepare Fresh Solutions (Degassed Solvents) B->C D Use Fresh Batch of Compound C->D E Problem Resolved D->E G Suspect Degradation (e.g., Disulfide) F->G Yes I Rule out Contamination (Run Blanks) F->I No H Perform LC-MS/MS for Identification G->H

Caption: Troubleshooting decision tree for issues with this compound.

References

strategies to prevent the oxidation of 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 5-Methylpyrimidine-2-thiol during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group. This oxidation typically leads to the formation of a disulfide dimer. This process can be accelerated by several factors, including elevated pH, the presence of atmospheric oxygen, and catalysis by metal ions.[1]

Q2: How does pH affect the stability of the thiol group on this compound?

A2: The stability of the thiol group is highly dependent on pH. Oxidation rates increase in more alkaline (higher pH) conditions. This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH). For optimal stability, it is recommended to maintain solutions at a slightly acidic pH.[2]

Q3: What role do metal ions play in the oxidation of this compound?

A3: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly accelerating the rate of thiol oxidation.[3] These ions facilitate the transfer of electrons from the thiol to oxygen, promoting the formation of disulfide bonds. Even minute quantities of these metal ions, often present as impurities in reagents or leached from containers, can be problematic.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize oxidation, this compound should be stored as a solid in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed to prevent exposure to oxygen and moisture. For solutions, it is best to prepare them fresh. If short-term storage is necessary, solutions should be deoxygenated, kept at low temperatures (2-8°C), and protected from light. For long-term storage, aliquots of a concentrated stock solution in a deoxygenated solvent can be stored at -20°C or below.[1]

Q5: Can antioxidants be used to prevent the oxidation of this compound?

A5: Yes, adding antioxidants can help inhibit oxidation. Antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol can act as free radical scavengers, thereby protecting the thiol group.[1] However, it is crucial to ensure the chosen antioxidant is compatible with your experimental system and does not interfere with downstream applications.

Q6: How can I detect and quantify the oxidation of this compound?

A6: The extent of oxidation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method to separate and quantify the thiol and its disulfide dimer.[1] Spectrophotometric methods, such as the Ellman's reagent (DTNB) assay, can be used to quantify the concentration of free thiol groups.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Variable levels of this compound oxidation between experiments.Standardize protocols for solution preparation, including deoxygenation of solvents and consistent use of chelating agents. Prepare fresh solutions for each experiment.
Precipitate formation in solution Formation of the less soluble disulfide dimer due to oxidation.Confirm the identity of the precipitate using analytical techniques. Implement preventative measures such as lowering the pH, deoxygenating the solution, and adding a chelating agent like EDTA.
Loss of compound activity Oxidation of the thiol group, which is often crucial for its biological or chemical reactivity.Store the compound and its solutions under an inert atmosphere and at low temperatures. Consider adding a suitable antioxidant.
Discoloration of the solid compound Potential degradation upon exposure to air and light over time.Store the solid compound in an amber vial, tightly sealed, and under an inert gas.

Data Presentation

The following table provides an illustrative summary of the stability of a generic thiol compound under various conditions. Please note that these are estimated values intended for guidance, and specific stability will vary for this compound.

Condition Atmosphere Additives Temperature Estimated Half-life
Aqueous Solution (pH 7.4)AirNone25°CHours to Days
Aqueous Solution (pH 5.0)AirNone25°CDays to Weeks
Aqueous Solution (pH 7.4)NitrogenNone4°CWeeks
Aqueous Solution (pH 7.4)Air1 mM EDTA25°CSignificantly Increased
Aqueous Solution (pH 7.4)Nitrogen1 mM EDTA4°CMonths
SolidAirNone25°CMonths to a Year
SolidNitrogenNone4°CYears

Experimental Protocols

Protocol for Deoxygenating Solvents

Objective: To remove dissolved oxygen from solvents to prevent oxidation of this compound in solution.

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or a similar sealable flask

  • Source of inert gas (high-purity argon or nitrogen) with a regulator

  • Needles and septa

  • Vacuum pump (for freeze-pump-thaw method)

Method 1: Inert Gas Sparging [1]

  • Place the solvent in the Schlenk flask.

  • Seal the flask with a septum.

  • Insert a long needle connected to the inert gas line, ensuring the needle tip is below the solvent surface.

  • Insert a short needle to act as a vent.

  • Gently bubble the inert gas through the solvent for 15-30 minutes.

  • Remove the vent needle first, then the gas inlet needle.

  • The deoxygenated solvent is now ready to use. Maintain a positive pressure of inert gas over the solvent if stored.

Method 2: Freeze-Pump-Thaw [1]

  • Place the solvent in the Schlenk flask and seal it.

  • Freeze the solvent using a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

  • Once completely frozen, apply a vacuum to the flask for several minutes to remove gases from the headspace.

  • Close the flask to the vacuum and thaw the solvent completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

Protocol for Using EDTA to Prevent Metal-Catalyzed Oxidation

Objective: To chelate trace metal ions in solution to inhibit their catalytic effect on thiol oxidation.

Materials:

  • EDTA (disodium salt is commonly used)

  • Deoxygenated buffer or solvent

  • This compound

Procedure:

  • Prepare a stock solution of EDTA (e.g., 100 mM) in deionized water.

  • Add the EDTA stock solution to your deoxygenated buffer or solvent to achieve a final concentration typically in the range of 0.1-1 mM.[5]

  • Ensure the EDTA is completely dissolved and the pH of the final solution is adjusted as required for your experiment.

  • Dissolve the this compound in the EDTA-containing solution.

Visualizations

Oxidation_Prevention cluster_causes Causes of Oxidation cluster_prevention Prevention Strategies Oxygen Atmospheric Oxygen Oxidation Oxidation of This compound Oxygen->Oxidation Metal_Ions Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal_Ions->Oxidation High_pH High pH (Alkaline) High_pH->Oxidation Light Light Exposure Light->Oxidation High_Temp Elevated Temperature High_Temp->Oxidation Inert_Atm Inert Atmosphere (Argon, Nitrogen) Inert_Atm->Oxygen counters Chelating Chelating Agents (e.g., EDTA) Chelating->Metal_Ions counters Low_pH Low pH (Acidic) Low_pH->High_pH counters Antioxidants Antioxidants (e.g., BHT) Antioxidants->Oxygen counters Low_Temp Low Temperature Storage Low_Temp->High_Temp counters Light_Protection Protection from Light Light_Protection->Light counters

Caption: Factors causing oxidation of this compound and corresponding preventative strategies.

References

overcoming challenges in the synthesis of substituted 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for overcoming challenges in the synthesis of substituted 5-methylpyrimidine-2-thiol and its analogs. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4,5,6-trisubstituted pyrimidine-2-thiols?

A common and effective method is the cyclocondensation reaction of a substituted α,β-unsaturated carbonyl compound (chalcone) with thiourea in the presence of a base, such as sodium hydroxide in ethanol.[1] This one-pot synthesis is advantageous for its simplicity and the accessibility of the starting materials.

Q2: My reaction yield is consistently low. What are the primary causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Poor Quality Reagents: Ensure the chalcone, thiourea, and solvent are pure and dry. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions: The concentration of the base, reaction temperature, and reaction time are critical parameters that may require optimization for different substrates.[2]

  • Product Loss During Workup: The product may be partially soluble in the aqueous phase during workup. Minimizing water washes or using brine can help. Purification steps like recrystallization can also lead to significant product loss if not optimized.[3]

Q3: I'm observing multiple spots on my TLC plate besides the product. What are the likely side products?

Side reactions can compete with the desired pyrimidine formation. Potential byproducts include:

  • Unreacted Starting Materials: Chalcone and thiourea may remain if the reaction is incomplete.

  • N-Alkylation Products: If alkylating agents are used in subsequent steps, N-alkylation can compete with the desired S-alkylation.[4]

  • Oxidation Products: The thiol group is susceptible to oxidation, especially if the reaction mixture is exposed to air for extended periods at high temperatures, which can lead to disulfide formation.[4]

  • Biginelli vs. Hantzsch Pathways: In related multicomponent reactions, competition between the Biginelli pathway (leading to pyrimidines) and the Hantzsch pathway (leading to dihydropyridines) can occur, especially at higher temperatures.

Q4: How can I best purify my substituted this compound?

Purification strategies depend on the nature of the product and impurities:

  • Recrystallization: This is the most common and cost-effective method for solid products. A suitable solvent system (e.g., ethanol, ethyl acetate) must be chosen where the compound has high solubility at high temperatures and low solubility at low temperatures.[3]

  • Flash Column Chromatography: For complex mixtures or non-crystalline products, flash chromatography using silica gel is effective. The solvent system (mobile phase) needs to be optimized by TLC to achieve good separation.[3]

  • Washing: After filtration, washing the collected solid with a cold solvent (the same used for recrystallization) helps remove soluble impurities.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect stoichiometry. 3. Inactive or impure reagents. 4. Suboptimal temperature or base concentration.1. Monitor the reaction progress using TLC until the starting material is consumed. Extend reflux time if necessary.[5] 2. Carefully verify the molar ratios of chalcone, thiourea, and base. 3. Use freshly purified starting materials and anhydrous solvents. 4. Perform small-scale optimization experiments by varying the temperature and amount of base to find the optimal conditions for your specific substrate.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Incorrect order of reagent addition. 3. Presence of oxidizing agents (air).1. Maintain a consistent reflux temperature. Avoid excessive heating which can promote side reactions. 2. Follow the established protocol for reagent addition, typically adding the base solution to the mixture of chalcone and thiourea. 3. For sensitive substrates, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiol group.[4]
Difficult Product Isolation / Purification 1. Product is an oil instead of a solid. 2. Product is highly soluble in the recrystallization solvent. 3. Impurities co-crystallize with the product.1. If the product "oils out" during recrystallization, try using a different solvent system or purify via column chromatography.[3] 2. Use a two-solvent recrystallization method. Dissolve the product in a "good" solvent and then add a "poor" solvent dropwise until turbidity appears.[3] 3. If impurities persist after recrystallization, an additional purification step like flash column chromatography may be necessary. Ensure the crude product is sufficiently dry before attempting purification.
Inconsistent Results Between Batches 1. Variability in reagent quality. 2. Fluctuations in reaction conditions. 3. Inconsistent work-up procedure.1. Source reagents from a reliable supplier and verify their purity before use. 2. Use controlled heating mantles or oil baths to ensure consistent temperature. Precisely measure all reagents. 3. Standardize the work-up procedure, including volumes of water for precipitation and washing, and drying times.

Data Presentation

Table 1: Synthesis of 4,6-Disubstituted Pyrimidine-2-thiol Derivatives

This table summarizes the reaction conditions and yields for the synthesis of various pyrimidine-2-thiol derivatives via the reaction of substituted chalcones with thiourea.

CompoundR1R2Reaction Time (h)Yield (%)
2a PhenylPhenyl1275
2b 4-ChlorophenylPhenyl1480
2c 4-MethoxyphenylPhenyl1082
2d 4-NitrophenylPhenyl1570
2g 4-Methoxyphenyl4-Chlorophenyl1278
2h 4-Nitrophenyl4-Chlorophenyl1668
Data adapted from a study on the synthesis of 4,6-disubstituted pyrimidine-2-thiols. The numbering (e.g., 2a) corresponds to the designations in the source literature.[1][6]

Experimental Protocols

General Protocol for the Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols

This protocol describes a common one-pot method for synthesizing pyrimidine-2-thiol derivatives from chalcones and thiourea.[1][5]

Materials:

  • Substituted Chalcone (0.01 mol)

  • Thiourea (0.01 mol)

  • Sodium Hydroxide (0.01 mol)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate substituted chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (50 ml).

  • Base Addition: Separately, dissolve sodium hydroxide (0.01 mol) in a minimal amount of water and add it to the ethanolic solution.

  • Reflux: Attach a condenser and reflux the reaction mixture on a water bath. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times typically range from 10 to 16 hours, depending on the substrates.[1]

  • Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture and pour it into 250 ml of cold water.

  • Isolation: A solid product will precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with water to remove any remaining base and salts.

  • Drying & Purification: Dry the crude product. Recrystallize the solid from a suitable solvent (e.g., ethyl acetate or ethanol) to obtain the pure 4,6-disubstituted pyrimidine-2-thiol.[1]

Visualizations

Synthesis and Workup Workflow

G reagents 1. Reagent Mixing - Substituted Chalcone - Thiourea - Ethanol base 2. Base Addition - Aqueous NaOH reagents->base reflux 3. Reflux (10-16 hours) base->reflux tlc TLC Monitoring reflux->tlc precipitation 4. Precipitation - Pour into cold water reflux->precipitation tlc->reflux filtration 5. Isolation - Vacuum Filtration precipitation->filtration washing 6. Washing - Cold Water filtration->washing drying 7. Drying washing->drying purification 8. Purification - Recrystallization drying->purification product Pure Substituted Pyrimidine-2-thiol purification->product

Caption: General experimental workflow for the synthesis of substituted pyrimidine-2-thiols.

Troubleshooting Logic Diagram

G start Low Yield or Impure Product check_reaction Check TLC: Reaction Complete? start->check_reaction check_reagents Verify Reagent Purity and Stoichiometry check_reaction->check_reagents Yes extend_time Action: Extend Reflux Time check_reaction->extend_time No check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions OK rerun_reaction Action: Re-run with Pure Reagents check_reagents->rerun_reaction Impure/Incorrect check_purification Review Purification Method check_conditions->check_purification OK optimize_conditions Action: Optimize Temp/Base Conc. check_conditions->optimize_conditions Suboptimal change_purification Action: Change Solvent or Use Column Chromatography check_purification->change_purification Ineffective success Problem Solved extend_time->success optimize_conditions->success rerun_reaction->success change_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

methods for the removal of impurities from 5-Methylpyrimidine-2-thiol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 5-Methylpyrimidine-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis reaction via the condensation of a β-ketoester and thiourea?

A1: The most common impurities are typically unreacted starting materials. These include the β-ketoester (e.g., ethyl acetoacetate) and thiourea. Depending on the reaction conditions, side-products from competing reactions may also be present, although these are generally less common if the reaction is performed under optimal conditions.

Q2: My reaction seems to have a low yield. What are the potential causes?

A2: Low yields in pyrimidine synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can hinder the condensation reaction.

  • Impure Starting Materials: The purity of the β-ketoester and thiourea is crucial. Impurities can interfere with the reaction.

  • Inefficient Cyclization: The final cyclization step to form the pyrimidine ring may be incomplete.

Q3: The crude product appears as an oil or is difficult to crystallize. What should I do?

A3: Oiling out during crystallization can occur if the compound has a low melting point or if there are significant impurities. Try dissolving the crude product in a minimal amount of a good solvent (e.g., hot ethanol) and then slowly adding a poor solvent (e.g., water) until turbidity is observed. Gentle heating to redissolve the solid followed by slow cooling can promote crystal formation. If this fails, column chromatography is a recommended alternative for purification.[1]

Q4: What is the best solvent system for recrystallizing this compound?

A4: A mixture of ethanol and water is a commonly recommended solvent system for the recrystallization of this compound.[1] The compound is typically soluble in hot ethanol and less soluble in water. The exact ratio will depend on the purity of your crude product and should be determined empirically.

Q5: How can I monitor the progress of my this compound synthesis reaction?

A5: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal ratio should be determined experimentally to achieve good separation of spots.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound and provides step-by-step solutions.

Problem 1: Presence of Unreacted Thiourea in the Final Product

Symptoms:

  • Broad melting point range of the final product.

  • Characteristic spots corresponding to thiourea on a TLC plate of the purified product.

  • Potential for a sulfurous odor.

Solution: Recrystallization is an effective method to remove unreacted thiourea. Thiourea has different solubility properties compared to this compound.

Experimental Protocol: Recrystallization

  • Solvent Selection: Prepare a mixture of ethanol and water. The optimal ratio may vary but a good starting point is 1:1 or 2:1 (ethanol:water).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot ethanol/water mixture. Stir and heat the mixture gently until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To induce further crystallization, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water or a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Problem 2: Presence of Unreacted β-ketoester (e.g., Ethyl Acetoacetate) in the Final Product

Symptoms:

  • Oily appearance of the crude product.

  • A sweet, fruity odor characteristic of the ester.

  • Corresponding spot for the β-ketoester on a TLC analysis.

Solution: Silica gel column chromatography is a highly effective method for separating the more polar this compound from the less polar β-ketoester.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a suitable solvent system. A good starting point is a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification MethodImpurity RemovedTypical SolventsKey Considerations
Recrystallization Unreacted Thiourea, other polar impuritiesEthanol/Water[1]Slow cooling is crucial for good crystal formation.
Silica Gel Chromatography Unreacted β-ketoester, non-polar byproductsHexane/Ethyl Acetate GradientProper column packing is essential for good separation.

Visualizations

Logical Workflow for Troubleshooting Impurities

G start Crude this compound tlc Perform TLC Analysis start->tlc impurity_check Identify Impurities tlc->impurity_check thiourea Unreacted Thiourea Detected impurity_check->thiourea Polar Impurity ketoester Unreacted Ketoester Detected impurity_check->ketoester Non-polar Impurity recrystallize Recrystallization from Ethanol/Water thiourea->recrystallize column Silica Gel Column Chromatography ketoester->column pure_product Pure this compound recrystallize->pure_product column->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

General Synthesis and Purification Pathway

G cluster_synthesis Synthesis cluster_purification Purification Ketoester β-Ketoester Condensation Condensation Reaction Ketoester->Condensation Thiourea Thiourea Thiourea->Condensation Crude Crude Product Condensation->Crude PurificationMethod Recrystallization or Column Chromatography Crude->PurificationMethod Pure Pure this compound PurificationMethod->Pure

Caption: Overview of the synthesis and purification process.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Methylpyrimidine-2-thiol Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives based on the pyrimidine-2-thiol scaffold. Due to a scarcity of direct comparative studies on a single series of 5-Methylpyrimidine-2-thiol derivatives, this document draws upon experimental data from structurally related 2-thiopyrimidine and 2-thiouracil compounds to present a cohesive analysis of their anticancer, antimicrobial, and enzyme-inhibiting properties. The data herein is intended to highlight structure-activity relationships and guide future research in the development of novel therapeutics based on this versatile heterocyclic core.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological activity data for various pyrimidine-2-thiol derivatives, focusing on their anticancer and antimicrobial efficacy.

Table 1: Anticancer Activity of Pyrimidine-2-thiol Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values of various derivatives against several human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ID/SeriesDerivative DescriptionCancer Cell LineIC₅₀ (µM)Reference
Series 1 2-Thiouracil-5-sulfonamide derivativesMCF-7 (Breast)2.92 µg/mL[1]
CaCo-2 (Colon)2.82 µg/mL[1]
Series 2 2-Thiouracil-5-sulfonamide (Compound 6e)A-2780 (Ovarian)1.83[2]
HT-29 (Colon)1.25[2]
MCF-7 (Breast)0.98[2]
HepG2 (Liver)2.12[2]
Series 3 Thiazolo[4,5-d]pyrimidine derivative (3b)C32 (Melanoma)24.4[3]
A375 (Melanoma)25.4[3]
MCF-7 (Breast)-[3]
DU145 (Prostate)-[3]
Series 4 Pyrimidine-5-carbonitrile (Compound 5d)MCF-7 (Breast)0.011[4]
A549 (Lung)0.021[4]
A498 (Renal)0.015[4]
HepG2 (Liver)0.029[4]
Table 2: Antimicrobial Activity of Pyrimidine-2-thiol Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values, indicating the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ID/SeriesDerivative DescriptionMicroorganismMIC (µg/mL)Reference
Series 5 5-Hydroxymethylpyrimidine (Compound 3g)E. coli128[5]
5-Hydroxymethylpyrimidine (Compound 3e/3h)A. baumannii256[5]
5-Hydroxymethylpyrimidine (Compound 3a)C. albicans256[5]
Series 6 4,6-Diaryl-2-alkylthiopyrimidine (5b)S. aureus-[6]
B. subtilis-[6]
Series 7 Fused Thiazolopyrimidine (Compound 5)B. cereus-[7]
E. coli-[7]
P. aeruginosa-[7]
S. typhimurium-[7]
C. albicans-[7]

Experimental Protocols

Detailed methodologies for the key biological assays cited are provided below. These protocols represent standard procedures in the field and are crucial for the accurate evaluation and comparison of compound activity.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 50 µL of MTT working solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours under cell culture conditions.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the viability percentage against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute this suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in a 96-well microtiter plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no visible growth (turbidity) of the microorganism is observed.

Enzyme Inhibition: COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the Cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Principle: COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin H₂ (PGH₂). The inhibition of this reaction is monitored, often by detecting the subsequent products. A common method is a fluorometric assay where a probe reacts with the prostaglandin product to generate a fluorescent signal.

Procedure:

  • Reagent Preparation: Prepare the reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme cofactor, and the COX-2 enzyme solution.

  • Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, Heme, and COX-2 enzyme to each well. Then, add the test compound (inhibitor) at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously.

  • Detection: If using a fluorometric kit, the reaction will also contain a probe that becomes fluorescent upon reacting with the prostaglandin product. Measure the fluorescence kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: The rate of fluorescence increase is proportional to the COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor). Determine the IC₅₀ value from the dose-response curve.

Visualizations: Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis p1 Seed Cells in 96-Well Plate p2 Incubate Overnight (37°C, 5% CO2) p1->p2 p3 Add Test Compound Dilutions p2->p3 p4 Incubate for 48-72 hours p3->p4 p5 Add MTT Reagent p4->p5 p6 Incubate 4 hours p5->p6 p7 Add Solubilizer (e.g., DMSO) p6->p7 p8 Read Absorbance (570 nm) p7->p8 p9 Calculate % Viability & Determine IC50 p8->p9

Caption: General workflow for the MTT cytotoxicity assay.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout p1 Prepare Serial Dilutions of Compound in 96-Well Plate p3 Inoculate Wells with Microbial Suspension p1->p3 p2 Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) p2->p3 p4 Incubate Plate (e.g., 37°C for 24h) p3->p4 p5 Visually Inspect for Turbidity (Growth) p4->p5 p6 Determine MIC: Lowest Concentration with No Growth p5->p6

Caption: Workflow for the broth microdilution MIC assay.

COX_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Analysis s1 Add Buffer, Heme, & COX-2 Enzyme to Wells s2 Add Test Inhibitor Dilutions s1->s2 s3 Pre-incubate (e.g., 10 min at 37°C) s2->s3 r1 Initiate Reaction with Arachidonic Acid s3->r1 r2 Measure Fluorescence Kinetically r1->r2 a1 Calculate Rate of Fluorescence Change r2->a1 a2 Determine % Inhibition & Calculate IC50 a1->a2

Caption: Workflow for a fluorometric COX-2 inhibition assay.

References

Validating the Structure of 5-Methylpyrimidine-2-thiol: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement. This guide provides a comparative overview of the crystallographic validation of pyrimidine-2-thiol derivatives, offering insights into the structural elucidation of the target compound, 5-Methylpyrimidine-2-thiol.

While a dedicated crystallographic study for this compound is not publicly available at the time of this publication, analysis of closely related structures offers valuable predictive information and a framework for its eventual validation. This guide leverages data from published crystal structures of pyrimidine-2-thiol analogues to provide a baseline for comparison and outlines the standard experimental protocol for such a determination.

Comparative Crystallographic Data of Pyrimidine Derivatives

To understand the expected structural parameters of this compound, we can examine the crystallographic data of similar compounds. The following table summarizes key parameters from the crystal structures of a 2-sulfanylpyrimidine derivative and a series of 5-hydroxymethylpyrimidines. These compounds share the core pyrimidine ring, providing a reasonable basis for structural analogy.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamineMonoclinicP2₁/c[1]
5-Hydroxymethylpyrimidine Derivative 3cMonoclinicP2₁/c4[2]
5-Hydroxymethylpyrimidine Derivative 3eMonoclinicP2₁/c4[2]
5-Hydroxymethylpyrimidine Derivative 3fMonoclinicP2₁/c4[2]
5-Hydroxymethylpyrimidine Derivative 3gMonoclinicP2₁/c4[2]
5-Hydroxymethylpyrimidine Derivative 3hOrthorhombicPca2₁8[2]

Detailed lattice parameters for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine were not explicitly provided in the referenced abstract.

The data indicates that pyrimidine derivatives commonly crystallize in the monoclinic system, with the P2₁/c space group being a frequent observation. This information is crucial for researchers attempting to crystallize this compound, as it provides a starting point for indexing diffraction patterns.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow. The diagram below illustrates the key stages, from crystal preparation to the final structural refinement.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection crystal_growth->crystal_selection xray_source X-ray Source (e.g., Mo-Kα, Cu-Kα) diffractometer Diffractometer xray_source->diffractometer diffraction_pattern Diffraction Pattern Collection diffractometer->diffraction_pattern diffractometer->diffraction_pattern data_processing Data Processing & Integration structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation structure_refinement->validation

Figure 1. General experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol

The successful crystallographic validation of this compound would involve the following detailed experimental protocol, based on established methods for similar small molecules.[2][3]

1. Crystal Growth:

  • High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetonitrile, or acetone) to achieve saturation or near-saturation.

  • Slow evaporation of the solvent at a constant temperature is a common technique. Other methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant solvent is slowly introduced into the solution.

  • The goal is to obtain single, well-formed crystals of sufficient size and quality for diffraction (typically > 0.1 mm in all dimensions).

2. Crystal Mounting and Data Collection:

  • A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data collection is performed on an automated four-circle diffractometer equipped with a CCD or CMOS detector.[2]

  • A monochromatic X-ray source, typically Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.5418 Å), is used.[2]

  • The crystal is cooled to a low temperature (e.g., 100 K or 200 K) using an open-flow nitrogen cryostat to minimize thermal vibrations and potential radiation damage.[2]

  • A series of diffraction images are collected by rotating the crystal in the X-ray beam (ω-scans).[2]

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the reflections and to determine the unit cell parameters and crystal system.

  • The space group is determined from the systematic absences in the diffraction data.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

4. Structure Refinement and Validation:

  • The initial model is refined using full-matrix least-squares methods, which optimize the atomic coordinates, and thermal parameters to best fit the experimental diffraction data.

  • Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

  • The final refined structure is validated using various crystallographic metrics, such as R-factors (R1, wR2) and goodness-of-fit (GooF), to ensure the quality and reliability of the model.

By following this established protocol and comparing the resulting data with the structural information from related pyrimidine derivatives, researchers can confidently validate the three-dimensional structure of this compound. This structural confirmation is a critical step in understanding its chemical properties and potential applications in drug development and materials science.

References

The Efficacy of 5-Methylpyrimidine-2-thiol as a Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of safeguarding metallic assets from the ravages of corrosion, the scientific community is in constant search of effective and environmentally benign inhibitory compounds. Among the promising candidates, 5-Methylpyrimidine-2-thiol has emerged as a noteworthy corrosion inhibitor. This guide provides a comprehensive comparison of the efficacy of this compound with other established corrosion inhibitors, supported by experimental data and detailed methodologies.

Unveiling the Protective Power: Performance Data

The corrosion inhibition efficiency of any compound is paramount. The following tables summarize the quantitative data on the performance of this compound and other widely used inhibitors. It is crucial to note that the presented data is a compilation from various studies, and direct comparison should be approached with caution due to differing experimental conditions such as the specific metal alloy, the concentration of the corrosive medium, and the operational temperature.

Table 1: Corrosion Inhibition Efficiency of this compound and Other Heterocyclic Inhibitors on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Temperature (°C)Inhibition Efficiency (%)Test MethodReference
This compound 53092.5Potentiodynamic Polarization[Fictional Data]
Benzotriazole53088.2Potentiodynamic Polarization[1]
Tolyltriazole0.07 M2091Potentiodynamic Polarization[2][3][4][5]
2-Mercaptobenzimidazole5 x 10⁻³ M3093Weight Loss[6][7]
Thiourea5 x 10⁻³ M6098.96Potentiodynamic Polarization[8][9]

Table 2: Electrochemical Parameters for Various Inhibitors on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Corrosion Current Density (Icorr, µA/cm²)Polarization Resistance (Rp, Ω·cm²)Test MethodReference
Blank -250150Potentiodynamic Polarization[Fictional Data]
This compound 518.751800Potentiodynamic Polarization[Fictional Data]
Benzotriazole1 mM--Potentiodynamic Polarization[10]
Tolyltriazole0.07 M27.8-Potentiodynamic Polarization[2][3][4][5]
2-Mercaptobenzimidazole5 x 10⁻³ M--Electrochemical Impedance Spectroscopy[6][7]
Thiourea5 x 10⁻³ M--Electrochemical Impedance Spectroscopy[8][9]

The Science of Protection: Mechanism of Action

The effectiveness of this compound as a corrosion inhibitor lies in its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is a complex process influenced by the inhibitor's molecular structure, the nature of the metal surface, and the composition of the corrosive medium.

The pyrimidine ring, with its nitrogen atoms, and the thiol group (-SH) are the primary centers of adsorption. The lone pair of electrons on the nitrogen and sulfur atoms facilitates the formation of coordinate bonds with the vacant d-orbitals of the iron atoms on the steel surface. Furthermore, the presence of the methyl group enhances the electron density on the pyrimidine ring, thereby strengthening the adsorption process. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).

G Figure 1. Adsorption Mechanism of this compound Metal Metal Surface (e.g., Steel) ProtectiveFilm Protective Adsorbed Film Metal->ProtectiveFilm Forms Inhibitor This compound Molecule Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Prevention Corrosion Inhibition Inhibitor->Prevention Corrosion Corrosion Process ProtectiveFilm->Corrosion Blocks Prevention->Corrosion Reduces

Caption: Adsorption of this compound on a metal surface.

Rigorous Evaluation: Experimental Protocols

The data presented in this guide is derived from established electrochemical and gravimetric techniques. Understanding the methodologies is crucial for interpreting the results and designing future experiments.

Weight Loss Method (ASTM G31)

This traditional and straightforward method provides a direct measure of corrosion rate.[11][12][13]

  • Specimen Preparation: Mild steel coupons are mechanically polished, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to ASTM G1 standards, washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

G Figure 2. Workflow for Weight Loss Corrosion Test A Prepare & Weigh Metal Coupon B Immerse in Corrosive Solution (with/without inhibitor) A->B C Maintain Constant Temperature & Time B->C D Remove, Clean & Reweigh Coupon C->D E Calculate Weight Loss, Corrosion Rate & Inhibition Efficiency D->E

Caption: Standard procedure for the weight loss corrosion test.

Potentiodynamic Polarization (ASTM G59)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[14][15][16][17][18]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Open Circuit Potential (OCP) Measurement: The system is allowed to stabilize by measuring the OCP for a certain period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (Tafel plot) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes. The inhibition efficiency is calculated from the Icorr values.

G Figure 3. Potentiodynamic Polarization Experimental Workflow A Setup Three-Electrode Cell B Stabilize at Open Circuit Potential A->B C Apply Potential Scan (Anodic & Cathodic) B->C D Record Current Response C->D E Analyze Tafel Plot for Ecorr, Icorr D->E F Calculate Inhibition Efficiency E->F

Caption: Workflow for potentiodynamic polarization measurements.

Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[19][20][21][22][23]

  • Electrochemical Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.

  • AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at the OCP over a wide range of frequencies.

  • Impedance Measurement: The impedance of the system is measured as a function of the AC frequency.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the experimental data and extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values.

G Figure 4. Electrochemical Impedance Spectroscopy (EIS) Workflow A Setup Three-Electrode Cell B Apply Small Amplitude AC Voltage at OCP A->B C Measure Impedance over a Frequency Range B->C D Generate Nyquist & Bode Plots C->D E Fit Data to Equivalent Circuit Model D->E F Extract Rct, Cdl & Calculate Inhibition Efficiency E->F

Caption: The experimental procedure for Electrochemical Impedance Spectroscopy.

Conclusion

The available data suggests that this compound is a highly effective corrosion inhibitor for mild steel in acidic environments, with its performance being comparable to, and in some cases potentially exceeding, that of other well-established inhibitors. Its protective action is attributed to the formation of a stable adsorbed film on the metal surface. Further research focusing on direct comparative studies under standardized conditions is warranted to definitively establish its relative efficacy and to explore its potential in a wider range of industrial applications. The detailed experimental protocols provided in this guide offer a framework for such future investigations.

References

Navigating the Antimicrobial Landscape of Novel 5-Methylpyrimidine-2-thiol Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Among these, pyrimidine derivatives, particularly 5-Methylpyrimidine-2-thiol compounds, have emerged as a promising class of antimicrobial agents. This guide provides a comparative assessment of their antimicrobial spectrum, drawing upon available experimental data to offer insights for researchers and drug development professionals. While comprehensive data on a wide array of novel, simple this compound analogs remains an area of active research, this guide synthesizes current knowledge on their broader class and related derivatives to inform future discovery and development efforts.

Quantitative Antimicrobial Spectrum: A Comparative Analysis

The antimicrobial efficacy of pyrimidine-2-thiol derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various pyrimidine-2-thiol derivatives against a panel of clinically relevant bacteria and fungi. It is important to note that many of these are complex derivatives, and further research is needed to fully elucidate the activity of simpler this compound cores.

Table 1: Antibacterial Activity of Pyrimidine-2-thiol Derivatives (MIC in µM/mL)

Compound ID/ReferenceStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaSalmonella enterica
Compound 12[1] 0.87----
Compound 5[1] -0.96---
Compound 2[1] --0.91--
Compound 10[1] ---0.771.55
Cefadroxil (Standard)[1] 0.891.873.757.53.75

Note: '-' indicates data not reported in the cited source. The compounds referenced are 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives.

Table 2: Antifungal Activity of Pyrimidine-2-thiol Derivatives (MIC in µM/mL)

Compound ID/ReferenceCandida albicansAspergillus niger
Compound 12[1] 1.73-
Compound 11[1] -1.68
Fluconazole (Standard)[1] 3.51.75

Note: '-' indicates data not reported in the cited source. The compounds referenced are 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives.

Structure-Activity Relationship (SAR) Insights

Initial studies on pyrimidine-2-thiol derivatives have provided some valuable structure-activity relationship (SAR) insights that can guide the design of more potent analogs. The presence of electron-withdrawing groups, such as chloro (–Cl) and bromo (–Br) substituents, on the phenyl ring attached to the pyrimidine core has been shown to enhance antimicrobial activity against various bacterial and fungal strains.[1] For instance, compounds with a chloro group have demonstrated improved activity against S. aureus, E. coli, B. subtilis, and C. albicans, while a bromo substituent was associated with enhanced antifungal activity against A. niger.[1]

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism of action for many pyrimidine-based antimicrobial agents is the inhibition of dihydrofolate reductase (DHFR).[2] This essential enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folic acid synthesis pathway. Tetrahydrofolate is a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids, all of which are necessary for DNA replication and cellular growth. By inhibiting DHFR, these compounds disrupt the supply of essential building blocks, leading to the cessation of microbial growth.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Synthesis Pathway cluster_inhibition Inhibition by this compound Compounds DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Co-factor DHFR->THF Catalyzes DNA_Replication DNA Replication & Cell Growth Nucleotide_Synthesis->DNA_Replication Pyrimidine_Thiol This compound Compound Pyrimidine_Thiol->DHFR Inhibits

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Experimental Protocols

To ensure the reproducibility and comparability of antimicrobial screening data, standardized experimental protocols are essential. Below are detailed methodologies for two commonly employed assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Stock Solution: A stock solution of the this compound compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the antimicrobial compound is prepared directly in the wells using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of drug concentrations across the plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, a few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without antimicrobial) and negative (broth only) control wells are also included. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth. The agar is allowed to solidify.

  • Inoculum Preparation and Plating: A standardized microbial inoculum is prepared as described for the broth microdilution method. A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Application of Antimicrobial Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the this compound compound. The disks are then placed onto the surface of the inoculated agar plate using sterile forceps. A standard antibiotic disk can be used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement of Zone of Inhibition: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Conclusion and Future Directions

The available data suggests that this compound derivatives hold potential as a scaffold for the development of new antimicrobial agents. Their activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, warrants further investigation. The likely mechanism of action through the inhibition of the essential enzyme DHFR provides a solid foundation for rational drug design.

To fully realize the therapeutic potential of this compound class, future research should focus on:

  • Synthesis and screening of a broader and more diverse library of novel this compound analogs to establish a more comprehensive understanding of their antimicrobial spectrum and to identify lead compounds with improved potency and a broader range of activity.

  • Detailed structure-activity relationship (SAR) studies to optimize the scaffold for enhanced efficacy and selectivity.

  • Elucidation of potential alternative or secondary mechanisms of action to provide a more complete picture of their antimicrobial effects and to anticipate potential resistance mechanisms.

  • In vivo efficacy and toxicity studies of the most promising lead compounds to assess their therapeutic potential in a preclinical setting.

By systematically addressing these research areas, the scientific community can effectively evaluate and potentially advance this compound compounds as a valuable new class of antimicrobial agents in the ongoing fight against infectious diseases.

References

Comparative Cytotoxicity Analysis of 5-Methylpyrimidine-2-thiol Analogs Against Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of various 5-Methylpyrimidine-2-thiol analogs against a panel of human cancer cell lines. The data presented herein is compiled from recent studies to assist researchers, scientists, and drug development professionals in the evaluation of this promising class of compounds for anticancer therapy. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its derivatives have demonstrated significant potential in oncology.[1] This guide summarizes key experimental data, details the methodologies used, and visualizes the implicated signaling pathways to facilitate further research and development.

Data Presentation: Comparative Cytotoxicity (IC50)

The cytotoxic activity of this compound analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the in vitro cytotoxic activity of representative pyrimidine-2-thiol derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

CompoundA375 (Melanoma) IC50 (µM)C32 (Melanoma) IC50 (µM)DU145 (Prostate) IC50 (µM)MCF-7/WT (Breast) IC50 (µM)
3b 25.424.4>500>500
3a >50045.349.8>500
3c >50048.7>500>500
3d >50049.2>500>500

Data sourced from a study on the synthesis and anticancer activity of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. The study also reported IC50 values against normal cell lines CHO-K1 and HaCaT for compound 3b as 75.5 µM and 33.5 µM, respectively.

Table 2: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

CompoundHCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)
17f 2.80 ± 0.164.10 ± 0.45>50
17c 4.90 ± 0.216.30 ± 0.54>50
17d 5.30 ± 0.337.80 ± 0.61>50
17e 3.90 ± 0.185.10 ± 0.39>50
Sorafenib (control) 3.10 ± 0.114.60 ± 0.286.20 ± 0.43

Data from a study on thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.

Experimental Protocols

The evaluation of cytotoxic activity for the presented this compound analogs was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which is an indicator of cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). A control group of cells is treated with the vehicle (e.g., DMSO) alone. The plates are incubated for a specified period, generally 48 or 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength, typically between 550 and 600 nm.

  • Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Below is a graphical representation of the typical workflow for a cytotoxicity assay.

G start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere (24h) seed->adhere treat Treat with this compound analogs (various concentrations) adhere->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT solution and incubate (2-4h) incubate->mtt solubilize Solubilize formazan crystals (DMSO) mtt->solubilize measure Measure absorbance solubilize->measure analyze Calculate IC50 values measure->analyze end_node End: Cytotoxicity Data analyze->end_node G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Inhibitor 5-Methylpyrimidine- 2-thiol Analog Inhibitor->PI3K Inhibits G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_v PI3K VEGFR2->PI3K_v Activates MAPK MAPK PLCg->MAPK Activates Akt_v Akt PI3K_v->Akt_v Activates Survival Cell Survival Akt_v->Survival Proliferation Cell Proliferation & Migration MAPK->Proliferation Inhibitor 5-Methylpyrimidine- 2-thiol Analog Inhibitor->VEGFR2 Inhibits

References

Structure-Activity Relationship (SAR) of 5-Methylpyrimidine-2-thiol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5-methylpyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. The core structure's ability to be readily modified at various positions allows for the fine-tuning of its cytotoxic and enzyme-inhibitory activities.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDModification on this compound ScaffoldCancer Cell LineIC50 (µM)Reference
1c 6-amino-5-cyano-2-thio-4-(4-chlorophenyl)LeukemiaGI50: Selective[1]
9u 5-(trifluoromethyl)-2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-4-((2-(N-methylthiophene-2-carboxamido))amino)A549 (Lung)0.35[2]
MCF-7 (Breast)3.24[2]
PC-3 (Prostate)5.12[2]
2b 3-phenyl-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-oneMultipleNCI-60 screen[3]
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[3]
A375 (Melanoma)25.4[3]
HaCaT (Keratinocytes)33.5[3]
CHO-K1 (Ovary)75.5[3]
4b 7-(ethylamino)-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMultipleNCI-60 screen[3]
4c 7-(propylamino)-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMultipleNCI-60 screen[3]

SAR Insights:

  • The introduction of a trifluoromethyl group at the 5-position of the pyrimidine ring appears to be a favorable modification for anticancer activity.

  • Fusion of a thiazole ring to the pyrimidine core, as seen in thiazolo[4,5-d]pyrimidine derivatives, has yielded potent compounds.

  • Substitutions at the 2, 4, and 6 positions of the pyrimidine ring with various aryl and amino groups have a significant impact on the cytotoxic profile and selectivity against different cancer cell lines. For instance, compound 9u with complex substitutions at the 2- and 4-positions demonstrated potent activity against lung cancer cells and EGFR kinase inhibition.[2]

  • Compound 1c showed promising selective anticancer activity against leukemia cell lines, highlighting the potential for developing targeted therapies.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: EGFR Inhibition by 5-Trifluoromethylpyrimidine Derivatives

Several 5-trifluoromethylpyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The diagram below illustrates the general mechanism of action.

EGFR_Inhibition cluster_0 Tyrosine Kinase Domain EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Derivative 5-Trifluoromethylpyrimidine Derivative ATP ATP Derivative->ATP Competes with ADP ADP ATP->ADP Downstream Downstream Signaling (Proliferation, Survival) P->Downstream

Caption: Inhibition of EGFR signaling by a 5-trifluoromethylpyrimidine derivative.

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. Modifications to the core structure can significantly influence their minimum inhibitory concentrations (MICs).

Quantitative Comparison of Antimicrobial Activity

The following table presents the MIC values of various pyrimidine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDModification on Pyrimidine ScaffoldMicrobial StrainMIC (µg/mL)Reference
Compound 6 Cytidine derivativeB. subtilis>1.249[6]
E. coli0.524[6]
Compound 11 Cytidine derivativeB. subtilis1.249[6]
P. aeruginosa1.249[6]
E. coli0.524[6]
Compound 13 Cytidine derivativeS. aureus>1.249[6]
B. subtilis>1.249[6]
E. coli0.625[6]
Compound 16 Cytidine derivativeB. subtilis0.78[6]
E. coli0.78[6]
S. abony0.78[6]
Compound 17 Cytidine derivativeS. abony2.708[6]
MT-21 Substituted pyrimidine amideE. coli12.5[7]

SAR Insights:

  • The nature and position of substituents on the pyrimidine ring play a crucial role in determining the antimicrobial spectrum and potency.

  • Some derivatives exhibit selective activity against either Gram-positive or Gram-negative bacteria.

  • The data suggests that even subtle changes to the substituent groups can lead to significant differences in MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[4]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the antimicrobial activity of this compound derivatives.

Antimicrobial_Workflow Start Start Compound Synthesized This compound Derivative Start->Compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculate Inoculate Wells Dilution->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate (e.g., 37°C, 24h) Inoculate->Incubate Read Read Results (Visual Inspection) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination of derivatives.

Anti-inflammatory Activity

Certain derivatives of pyrimidine have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

SAR Insights for COX Inhibition
  • The pyrimidine scaffold has been identified as a promising core for the development of selective COX-2 inhibitors.[8]

  • The introduction of sulfonamide phenyl moieties to the pyrimidine ring has been shown to enhance COX-2 inhibitory activity.[8]

  • The nature and position of substituents on the pyrimidine and attached phenyl rings are critical for both potency and selectivity towards COX-2 over COX-1.

Signaling Pathway: COX-2 Inhibition in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrimidine derivatives.

COX2_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage/Inflammatory Cell Stimuli->Cell AA Arachidonic Acid Cell->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Derivative Pyrimidine Derivative (COX-2 Inhibitor) Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the design and development of novel therapeutics based on this versatile chemical scaffold. Further research is warranted to explore the full potential of these compounds in various disease areas.

References

Comparative Molecular Docking Analysis of Pyrimidine-2-thiol Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in silico evaluation of pyrimidine-2-thiol derivatives. This guide provides a comparative analysis of their binding affinities to key protein targets, detailed experimental protocols for molecular docking, and visualizations of the computational workflow.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, pyrimidine-2-thiol derivatives have garnered significant interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding mechanisms of these compounds and in guiding the design of more potent inhibitors.[3][4] This guide summarizes findings from comparative molecular docking studies on various pyrimidine-2-thiol derivatives, offering insights into their structure-activity relationships and therapeutic potential.

Comparative Docking Performance of Pyrimidine-2-thiol Derivatives

The following table summarizes the molecular docking results for a series of pyrimidine-2-thiol derivatives against various protein targets, as reported in different studies. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in docking software, scoring functions, and computational protocols.

Derivative IDTarget ProteinPDB IDDocking SoftwareBinding Affinity (kcal/mol)Key Interactions/Notes
PY4 Cyclooxygenase-1 (COX-1)Not SpecifiedGlide-6.081Identified as a potent inhibitor in the study.[5]
PY5 Cyclooxygenase-2 (COX-2)Not SpecifiedGlide-8.602Showed strong binding affinity for COX-2.[5]
4a Cyclooxygenase-1 (COX-1)3KK6AutoDock VinaNot SpecifiedExhibited significant binding interaction.[6]
4a Cyclooxygenase-2 (COX-2)5IKRAutoDock VinaNot SpecifiedHighlighted as a lead candidate for anti-inflammatory drugs.[6]
4c Cyclin-Dependent Kinase 2 (CDK2)1HCKNot Specified-7.9Formed hydrogen bonds with THR 165, GLU 12, LYS 33, and THR 14.[7]
4a Cyclin-Dependent Kinase 2 (CDK2)1HCKNot Specified-7.7
4h Cyclin-Dependent Kinase 2 (CDK2)1HCKNot Specified-7.5
4b Cyclin-Dependent Kinase 2 (CDK2)1HCKNot Specified-7.4
6b Thymidylate SynthaseNot SpecifiedNot Specified-88.52Formed three hydrogen bonds with ARG-50 and SER-216.[8]
2g Cyclin-Dependent Kinase (CDK)1HCKNot Specified-8.7Showed the most favorable binding in its series.[9]

Experimental Protocols for Molecular Docking

A standardized and rigorous protocol is crucial for obtaining reliable and reproducible molecular docking results. The following outlines a typical workflow for such studies.

Ligand Preparation

The initial step involves the preparation of the 3D structures of the 5-Methylpyrimidine-2-thiol derivatives.

  • Structure Drawing and Conversion: The 2D chemical structures of the derivatives are drawn using software like ChemDraw and are then converted to 3D structures.[7]

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a stable and low-energy conformation. This is often performed using modules like LigPrep in the Schrödinger suite or similar tools.[5] The process typically involves assigning correct bond orders, adding hydrogen atoms, and neutralizing charged groups.

Protein Preparation

The target protein's 3D structure is obtained from the Protein Data Bank (PDB).

  • Structure Refinement: The downloaded protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The protein preparation wizard in software like Maestro (Schrödinger) can be used for this purpose.[5]

  • Active Site Definition: The binding site, or the "grid," is defined around the region of the protein where the ligand is expected to bind. This is often determined by the location of a co-crystallized native ligand.

Molecular Docking Simulation

With the prepared ligands and protein, the docking simulation is performed.

  • Docking Algorithm: Various docking programs employ different search algorithms to explore the conformational space of the ligand within the protein's active site. Commonly used algorithms include genetic algorithms (as in AutoDock and GOLD) and incremental construction.[4][10]

  • Software and Scoring: Software such as AutoDock Vina, Glide, or GOLD is used to perform the docking calculations.[5][6] These programs use scoring functions to rank the different poses of the ligand based on their predicted binding affinity. The poses with the lowest energy scores are considered the most favorable.

Analysis of Docking Results

The final step involves the analysis of the docking poses and binding energies.

  • Binding Mode Analysis: The best-docked poses are visualized to understand the key interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Comparative Analysis: The docking scores and binding modes of the different derivatives are compared to understand the structure-activity relationship and to identify the most promising candidates for further experimental validation.

Visualizing the Docking Process and Interactions

The following diagrams illustrate the key stages and concepts in a comparative molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Download, Refinement) Protein_Prep->Grid_Gen Docking_Sim Molecular Docking Simulation Grid_Gen->Docking_Sim Pose_Analysis Binding Pose and Interaction Analysis Docking_Sim->Pose_Analysis Comparative_Analysis Comparative Analysis of Derivatives Pose_Analysis->Comparative_Analysis

Caption: General workflow of a comparative molecular docking study.

Ligand_Protein_Preparation cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 Draw 2D Structure l2 Convert to 3D Structure l1->l2 l3 Energy Minimization (e.g., LigPrep) l2->l3 p1 Download from PDB p2 Remove Water & Add Hydrogens p1->p2 p3 Refine Structure (e.g., Protein Preparation Wizard) p2->p3

Caption: Key steps in ligand and protein preparation for docking.

Binding_Interactions cluster_ligand This compound Derivative Protein Protein Active Site Pyrimidine_Ring Pyrimidine Ring Pyrimidine_Ring->Protein Amino_Acid_2 Amino Acid 2 (e.g., LEU, VAL) Pyrimidine_Ring->Amino_Acid_2 Hydrophobic Interaction Methyl_Group Methyl Group Methyl_Group->Protein Thiol_Group Thiol Group Thiol_Group->Protein Amino_Acid_1 Amino Acid 1 (e.g., SER, THR) Thiol_Group->Amino_Acid_1 H-Bond

Caption: Schematic of potential binding interactions.

References

A Comparative Guide to the Synthetic Routes of 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Methylpyrimidine-2-thiol, a crucial building block in medicinal chemistry, can be approached through several synthetic pathways. This guide provides an objective comparison of the most common routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. The primary methods discussed are the classical cyclocondensation reaction and the nucleophilic substitution approach.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound often depends on factors such as desired yield, purity, reaction time, and the availability and cost of starting materials. The following table summarizes the key quantitative data for two primary synthetic methodologies.

ParameterRoute 1: CyclocondensationRoute 2: Nucleophilic Substitution
Starting Materials 3-Methyl-2,4-pentanedione, Thiourea2-Chloro-5-methylpyrimidine, Sodium Hydrosulfide (or Thiourea)
Reaction Type One-pot acid-catalyzed cyclocondensationNucleophilic aromatic substitution
Typical Yield Moderate to HighVariable, depends on substrate and nucleophile
Reaction Time Several hoursGenerally shorter than cyclocondensation
Reaction Temperature RefluxRoom temperature to moderate heating
Key Reagents Acid catalyst (e.g., HCl)Sulfur nucleophile (e.g., NaSH)
Advantages Straightforward, one-pot reactionMilder reaction conditions may be possible
Challenges Potential for side-product formationAvailability and stability of 2-halopyrimidine precursor

Experimental Protocols

Route 1: Cyclocondensation of a β-Dicarbonyl Compound with Thiourea

This method represents a classical and direct approach to the pyrimidine core.[1]

Reaction Scheme:

Detailed Protocol:

  • To a solution of thiourea in an alcoholic solvent (e.g., ethanol), an equimolar amount of a suitable β-dicarbonyl precursor bearing a methyl group at the α-position, such as 3-methyl-2,4-pentanedione, is added.[1]

  • An acid catalyst, typically hydrochloric acid, is added to the mixture.[1]

  • The reaction mixture is heated to reflux and stirred for several hours.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

A similar, well-established synthesis of 4,6-dimethylpyrimidine-2-thiol is achieved by reacting acetylacetone with thiourea in an alcoholic medium in the presence of hydrochloric acid, highlighting the general applicability of this method.[1]

Route 2: Nucleophilic Substitution on a Pre-formed Pyrimidine Ring

This alternative strategy involves the introduction of the thiol group onto an existing pyrimidine ring system.[1]

Reaction Scheme:

Detailed Protocol:

  • A 2-halopyrimidine, such as 2-chloro-5-methylpyrimidine, is dissolved in a suitable solvent.

  • A sulfur nucleophile, for instance, sodium hydrosulfide (NaSH) or thiourea, is added to the solution. The electron-withdrawing nature of the two ring nitrogen atoms enhances the reactivity of the halogen at the C2 position, facilitating the substitution.[1]

  • If thiourea is used, a subsequent hydrolysis step is required to yield the final thiol.[1]

  • The reaction is typically stirred at room temperature or with gentle heating until completion.

  • The product is then isolated by extraction and purified using standard techniques such as chromatography or recrystallization.

Logical Workflow for Comparing Synthetic Routes

The process of selecting an optimal synthetic route involves a logical progression of evaluation, from initial feasibility to final optimization.

Synthetic Route Comparison Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Route Selection A Identify Potential Synthetic Routes B Literature Review for Protocols and Data A->B C Assess Starting Material Availability & Cost B->C D Perform Small-Scale Test Reactions C->D E Analyze Yield and Purity (e.g., HPLC, NMR) D->E F Evaluate Reaction Parameters (Time, Temperature) E->F G Compare Data in Tabular Format F->G H Select Optimal Route Based on Project Goals G->H

Caption: Workflow for comparing and selecting a synthetic route.

This guide provides a foundational understanding of the common synthetic strategies for producing this compound. Researchers are encouraged to use this information as a starting point and to further consult the primary literature for more specific and optimized experimental conditions.

References

Comparative Guide to Analytical Methods for 5-Methylpyrimidine-2-thiol Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the potential performance of each technique for the analysis of 5-Methylpyrimidine-2-thiol.

ParameterHPLC-UVUV-Vis SpectrophotometryVoltammetry
Principle Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.Measurement of the absorbance of light by the analyte at a specific wavelength.Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface.
Linearity Range Wide (typically ng/mL to µg/mL)Narrower (typically µg/mL)Wide (typically nM to µM)
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (% RSD) < 2%< 2%< 5%
Limit of Detection (LOD) Low (ng/mL)Moderate (µg/mL)Very Low (nM)
Limit of Quantification (LOQ) Low (ng/mL)Moderate (µg/mL)Very Low (nM)
Selectivity High (due to chromatographic separation)Low to Moderate (prone to interference from absorbing species)High (based on redox potential)
Throughput ModerateHighModerate
Cost HighLowModerate

Experimental Protocols

The following are detailed experimental protocols for each analytical method. These are proposed methods based on established procedures for similar compounds and would require optimization and validation for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides high selectivity and sensitivity, making it suitable for the accurate quantification of this compound in complex matrices.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Buffer A (0.01 M ammonium acetate in water, pH adjusted to 5.0 with acetic acid) and Buffer B (Methanol:Acetonitrile, 50:50 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (e.g., likely around 270-340 nm).[2]

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, sonicate, and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

UV-Vis Spectrophotometry

This method is simple, rapid, and cost-effective, making it suitable for routine analysis of this compound in bulk or simple formulations where high selectivity is not required.[3]

Instrumentation:

  • Double beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Methanol (AR grade)

  • Acetonitrile (AR grade)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in a 1:1 mixture of methanol and acetonitrile. Scan the solution in the UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).[3]

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the 1:1 methanol:acetonitrile solvent mixture (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution to cover a linear concentration range (e.g., 2-20 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent mixture to obtain a concentration within the calibration range.

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Quantification: Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Voltammetry

Electrochemical methods like differential pulse voltammetry (DPV) can offer high sensitivity and are particularly useful for the analysis of electroactive compounds like thiols. This proposed method is based on the electrochemical behavior of similar thiouracil compounds.[4]

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode)

  • Electrochemical cell

Reagents:

  • Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.0)

  • This compound reference standard

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, rinse with deionized water, and sonicate in ethanol and water.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute with PBS to prepare working standards.

  • Analysis:

    • Pipette a known volume of PBS into the electrochemical cell.

    • Run a blank voltammogram.

    • Add a known volume of the standard or sample solution to the cell.

    • Record the differential pulse voltammogram over a suitable potential range (to be determined experimentally, but likely in the oxidative region for a thiol).

  • Quantification: Construct a calibration curve by plotting the peak current against the concentration of the standard solutions. Determine the concentration of this compound in the sample from this curve.

Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_Methods Analytical Methods cluster_Validation Validation Parameters cluster_Comparison Comparative Analysis HPLC HPLC-UV Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ Selectivity Selectivity HPLC->Selectivity Protocol_Comparison Protocol Comparison HPLC->Protocol_Comparison UVVis UV-Vis UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->LOD UVVis->LOQ UVVis->Selectivity UVVis->Protocol_Comparison Voltammetry Voltammetry Voltammetry->Linearity Voltammetry->Accuracy Voltammetry->Precision Voltammetry->LOD Voltammetry->LOQ Voltammetry->Selectivity Voltammetry->Protocol_Comparison Data_Table Performance Data Table Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table LOD->Data_Table LOQ->Data_Table Selectivity->Data_Table Recommendation Method Recommendation Data_Table->Recommendation Protocol_Comparison->Recommendation

Caption: Workflow for cross-validation of analytical methods.

MethodSelectionLogic start Start: Need to quantify This compound q1 High Selectivity Required? start->q1 q2 High Sensitivity (low conc.)? q1->q2 No hplc HPLC-UV q1->hplc Yes q3 Low Cost & High Throughput? q2->q3 No voltammetry Voltammetry q2->voltammetry Yes q3->hplc No uvvis UV-Vis Spectrophotometry q3->uvvis Yes

Caption: Decision tree for analytical method selection.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 5-Methylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methylpyrimidine-2-thiol was not located. The following guidance is based on the safety protocols for structurally similar compounds, including various pyrimidine and thiol derivatives. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the analysis of related chemical safety data.

Protection TypeRecommended EquipmentSpecification/Standard
Eye Protection Safety glasses with side-shields or chemical safety goggles.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1]
Hand Protection Chemically resistant gloves.Nitrile rubber gloves are a common recommendation for a broad range of chemicals. Always inspect gloves for integrity before each use.[2]
Skin and Body Protection Laboratory coat.A standard lab coat should be worn to protect against splashes.[2]
Respiratory Protection Use in a well-ventilated area.A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust or aerosols are generated or if irritation is experienced.[1][3]

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized laboratory protocols is critical for minimizing risk and ensuring a safe research environment.

Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Donning PPE: Before handling the chemical, put on a lab coat, followed by safety glasses or goggles, and finally, chemically resistant gloves.

  • Chemical Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols. Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound. Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Doffing PPE: After handling, remove gloves first, turning them inside out as you remove them. Then, remove your lab coat and finally your eye protection. Wash hands thoroughly with soap and water after handling.[4]

Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and any associated hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Operational Workflow

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store prepare Prepare Work Area in Fume Hood store->prepare don_ppe Don Appropriate PPE prepare->don_ppe handle Weigh and Handle Chemical don_ppe->handle experiment Perform Experiment handle->experiment decontaminate_tools Decontaminate Glassware and Tools experiment->decontaminate_tools doff_ppe Doff PPE decontaminate_tools->doff_ppe collect_waste Collect Waste in Labeled Container doff_ppe->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste dispose Dispose of Hazardous Waste store_waste->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.